(Rac)-M826
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H45N7O6 |
|---|---|
Peso molecular |
575.7 g/mol |
Nombre IUPAC |
3-[2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoylamino]-5-[hexyl(methyl)amino]-4-oxopentanoic acid |
InChI |
InChI=1S/C28H45N7O6/c1-8-10-11-12-13-34(7)16-22(36)19(14-24(37)38)30-26(39)21(9-2)35-17-23(28(4,5)6)31-25(27(35)40)29-15-20-18(3)32-41-33-20/h17,19,21H,8-16H2,1-7H3,(H,29,31)(H,30,39)(H,37,38) |
Clave InChI |
XIMITGPWYYFUQF-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
(Rac)-M826: A Deep Dive into its Neuroprotective Mechanism in Neuronal Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-M826 has emerged as a significant neuroprotective agent, demonstrating notable efficacy in preclinical models of neuronal apoptosis. This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. This compound is the racemic mixture of M826, a potent, selective, and reversible non-peptide inhibitor of caspase-3.[1][2][3] Its primary therapeutic potential lies in its ability to directly intervene in the apoptotic cascade, a final common pathway in many neurodegenerative conditions. This document will focus on the action of this compound in two well-established models of neuronal apoptosis: malonate-induced striatal injury and neonatal hypoxia-ischemia.
Core Mechanism of Action: Direct Caspase-3 Inhibition
The central mechanism of action of this compound is the direct, reversible inhibition of caspase-3, a key executioner enzyme in the apoptotic pathway.[2][3] Caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the dismantling of the cell. By binding to and inactivating caspase-3, this compound effectively halts this process, thereby preserving neuronal integrity and function.
While the prompt included an initial focus on "Rac," extensive literature review indicates that the direct target of M826 is caspase-3, and a specific mechanistic link to Rac GTPase signaling has not been established in the context of M826's neuroprotective effects. Rac GTPases are known to play a broader role in neuronal survival and apoptosis signaling pathways, but this appears to be a separate area of investigation from the direct inhibitory action of M826.[4][5][6]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data demonstrating the potency and efficacy of M826 in various experimental settings.
Table 1: In Vitro Inhibitory Activity of M826
| Parameter | Target | Value | Cell/System | Reference |
| IC₅₀ | Recombinant Human Caspase-3 | 5 nM (0.005 µM) | Enzymatic Assay | [1][2][3] |
| Kᵢ | Recombinant Human Caspase-3 | 0.7 nM | Enzymatic Assay | [2] |
| IC₅₀ | DNA Fragmentation | 30 nM | Human NT2 Cells | [2] |
| IC₅₀ | DNA Fragmentation | 50 nM | Murine Cerebellar Neurons | [2] |
| IC₅₀ | DNA Fragmentation | 120 nM | Murine Cortical Neurons | [2] |
Table 2: In Vivo Neuroprotective Effects of M826 in a Rat Model of Malonate-Induced Striatal Injury
| Parameter | Treatment | Effect | Time Point | Reference |
| Active Caspase-3 Expressing Neurons | 1.5 nmol M826 (intrastriatal) | 66% reduction | 24 hours post-injury | [2][7] |
| Total Lesion Volume | 1.5 nmol M826 (intrastriatal) | 39% reduction | 24 hours post-injury | [2][7] |
| Cell Death (DNA fragmentation) | 1.5 nmol M826 (intrastriatal) | 24% reduction | 24 hours post-injury | [7] |
| Elimination Half-life (T₁/₂) | 1.5 nmol M826 (intrastriatal) | 3 hours | - | [7] |
Table 3: In Vivo Neuroprotective Effects of M826 in a Neonatal Rat Model of Hypoxia-Ischemia
| Parameter | Treatment | Effect | Reference |
| Caspase-3 Activation | 30 nmol M826 (intracerebroventricular) | Blocked | [3][8] |
| DNA Fragmentation | 30 nmol M826 (intracerebroventricular) | Significantly reduced | [8] |
| Brain Tissue Loss | 30 nmol M826 (intracerebroventricular) | Significantly reduced | [8] |
Signaling Pathways in Neuronal Apoptosis and M826 Intervention
The neuroprotective effect of this compound is best understood within the context of the specific apoptotic signaling pathways activated in different injury models.
Malonate-Induced Striatal Injury
Intrastriatal injection of malonate, a reversible inhibitor of succinate (B1194679) dehydrogenase (complex II of the mitochondrial electron transport chain), induces a focal lesion that mimics aspects of Huntington's disease.[9][10][11] This insult triggers a cascade of events leading to neuronal apoptosis.
Caption: Signaling pathway of malonate-induced neuronal apoptosis and M826 intervention.
Neonatal Hypoxia-Ischemia
Neonatal hypoxia-ischemia (H-I) is a major cause of brain injury in newborns. The resulting neuronal death involves both apoptotic and necrotic pathways. This compound has been shown to be effective in mitigating the apoptotic component of this injury.
Caption: Apoptotic pathways in neonatal H-I and the specific inhibitory action of M826.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of the key experimental protocols used in the studies of this compound.
Malonate-Induced Striatal Lesion in Rats
This model is used to study excitotoxicity and mitochondrial dysfunction-mediated neuronal death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Rho family GTPases: key players in neuronal development, neuronal survival, and neurodegeneration [frontiersin.org]
- 5. Dysregulation of Rac or Rho elicits death of motor neurons and activation of these GTPases is altered in the G93A mutant hSOD1 mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Rho GTPases in Neuronal Apoptosis and Neurodegeneration" by Trisha Stankiewicz [digitalcommons.du.edu]
- 7. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Striatal damage and oxidative stress induced by the mitochondrial toxin malonate are reduced in clorgyline-treated rats and MAO-A deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Age-dependence of malonate-induced striatal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Malonate produces striatal lesions by indirect NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-M826: A Technical Guide to a Selective Caspase-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-M826 is the racemic form of M826, a potent, reversible, and selective non-peptide inhibitor of caspase-3.[1] As a key executioner enzyme in the apoptotic cascade, caspase-3 represents a critical therapeutic target in a variety of pathologies characterized by excessive programmed cell death, including neurodegenerative diseases and ischemic injury.[2][3] This technical guide provides an in-depth overview of this compound, summarizing its inhibitory activity, detailing relevant experimental protocols, and visualizing the associated biological pathways and workflows.
Mechanism of Action
M826 exerts its therapeutic effect by directly inhibiting the enzymatic activity of caspase-3.[1] Caspase-3 is a cysteine-aspartic protease that, once activated by initiator caspases (such as caspase-8 or caspase-9), proceeds to cleave a host of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[3] By binding to the active site of caspase-3, M826 prevents this proteolytic cascade, thereby preserving cellular integrity and function.[1][4]
Quantitative Data: Inhibitory Activity
The potency and selectivity of M826 have been characterized against key executioner caspases. The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: In Vitro Enzymatic Inhibition of M826
| Target Enzyme | IC50 (nM) | Ki (nM) | Source |
| Recombinant Human Caspase-3 | 5 | 0.7 | [5] |
| Recombinant Human Caspase-7 | 10 | Not Reported | [5] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cellular and In Vivo Efficacy of M826
| Assay / Model | Effect | Quantitative Result | Source |
| Inhibition of DNA Fragmentation (Human NT2 Cells) | Dose-dependent inhibition of apoptosis | IC50 = 30 nM | [5] |
| Inhibition of DNA Fragmentation (Murine Cortical Neurons) | Dose-dependent inhibition of apoptosis | IC50 = 120 nM | [5] |
| Inhibition of DNA Fragmentation (Murine Cerebellar Neurons) | Dose-dependent inhibition of apoptosis | IC50 = 50 nM | [5] |
| Rat Malonate Model of Huntington's Disease | Reduction in active caspase-3 expressing neurons | 66% reduction | [5][6] |
| Rat Malonate Model of Huntington's Disease | Reduction in lesion volume | 39% reduction | [5][6] |
| Rat Malonate Model of Huntington's Disease | Reduction in cell death | 24% reduction | [6] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and the methods used for its evaluation, the following diagrams illustrate the core signaling pathways and experimental workflows.
Caption: Caspase-3 signaling pathway targeted by this compound.
Caption: Workflow for a colorimetric caspase-3 activity assay.
Caption: Workflow for Western Blot analysis of apoptotic markers.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Protocol 1: In Vitro Caspase-3 Enzymatic Activity Assay (Colorimetric)
This protocol is a representative method for determining the inhibitory effect of this compound on purified caspase-3 enzyme activity.[7]
Materials:
-
Recombinant active caspase-3
-
This compound at various concentrations
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Caspase-3 substrate: Ac-DEVD-pNA (N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation: Prepare a stock solution of Ac-DEVD-pNA in DMSO. Dilute this compound to desired concentrations in Assay Buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of Assay Buffer to each well. Add 10 µL of the diluted this compound or vehicle control. Add 10 µL of recombinant active caspase-3.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the Ac-DEVD-pNA substrate to each well to a final concentration of 200 µM.
-
Measurement: Immediately begin reading the absorbance at 405 nm every 5 minutes for 1-2 hours at 37°C. The cleavage of the pNA chromophore results in a yellow color.
-
Data Analysis: Determine the rate of reaction (change in absorbance over time) for each concentration of this compound. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Cellular Apoptosis Assay by Western Blot
This protocol describes the detection of key apoptotic markers in cell lysates treated with an apoptosis inducer and this compound.
Materials:
-
Cell line of interest (e.g., NT2 cells)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with the apoptosis-inducing agent in the presence or absence of various concentrations of this compound for the desired time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them with Lysis Buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-cleaved caspase-3 at 1:1000, anti-PARP at 1:1000) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Compare the levels of cleaved caspase-3 and cleaved PARP between different treatment groups.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of caspase-3. Its ability to mitigate apoptotic cell death has been demonstrated in both in vitro and in vivo models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound as a tool to investigate the role of caspase-3 in various disease states and as a potential starting point for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways of cell death after neonatal hypoxic-ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase 3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
(Rac)-M826: A Technical Guide on its Role as a Caspase-3 Inhibitor in Neurodegenerative Disease Models
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of (Rac)-M826, focusing on its established role as a potent and selective caspase-3 inhibitor in preclinical models of neurodegenerative diseases. While the query specified "this compound," the majority of published research refers to the compound as M826. It is understood that this compound is the racemic form of this molecule.
Important Note: Extensive literature searches did not yield any evidence of this compound acting as a ligand for the sigma-2 receptor (TMEM97). The information presented herein is based on its well-documented activity as a caspase-3 inhibitor.
Core Compound Profile: M826
M826 is a non-peptide, reversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic cell death pathway.[1] Its selectivity and potency make it a valuable tool for investigating the role of caspase-3-mediated apoptosis in various pathological conditions, including neurodegeneration.
Mechanism of Action in Neurodegeneration
Neurodegenerative diseases are often characterized by progressive neuronal loss, where apoptosis plays a significant role. M826 exerts its neuroprotective effects by directly inhibiting the enzymatic activity of caspase-3, thereby blocking the downstream events of the apoptotic cascade. This includes the cleavage of critical cellular substrates and the fragmentation of DNA, ultimately preventing neuronal cell death.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of M826 in models of neurodegenerative disease.
Table 1: In Vitro Efficacy of M826
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 vs. Caspase-3 | 5 nM | Recombinant human caspase-3 | [4] |
| Ki vs. Caspase-3 | 0.7 nM | Recombinant human caspase-3 | [4] |
| IC50 (DNA Fragmentation) | 30 nM | Human NT2 cells | [4] |
| IC50 (DNA Fragmentation) | 50 nM | Murine cerebellar neurons | [4] |
| IC50 (DNA Fragmentation) | 120 nM | Murine cortical neurons | [4] |
Table 2: In Vivo Efficacy of M826 in a Rat Model of Huntington's Disease (Malonate-Induced Striatal Lesion)
| Parameter | Treatment Group | Result | % Change vs. Vehicle | Reference |
| Number of Active Caspase-3 Positive Neurons | Vehicle | 106 ± 21 | - | [4] |
| M826 (1.5 nmol, i.str.) | 36 ± 12 | ↓ 66% | [4] | |
| Total Lesion Volume (mm3) | Vehicle | 20.7 ± 3.0 | - | [4] |
| M826 (1.5 nmol, i.str.) | 12.6 ± 1.8 | ↓ 39% | [4] | |
| Cell Death (DNA Fragmentation) | Vehicle | - | - | [3] |
| M826 (single i.str. dose) | - | ↓ 24% | [3] |
Table 3: Pharmacokinetic Profile of M826 in Rat Striatum
| Parameter | Value | Route of Administration | Reference |
| Elimination Half-life (T1/2) | 3 hours | Intrastriatal (i.str.) | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating M826.
M826 Mechanism of Action: Inhibition of the Apoptotic Pathway
Caption: M826 inhibits apoptosis by blocking active caspase-3.
Experimental Workflow: Evaluation of M826 in a Huntington's Disease Model
Caption: Workflow for in vivo testing of M826 in a rat HD model.
Detailed Experimental Protocols
Malonate-Induced Striatal Lesion Model in Rats (Huntington's Disease Model)
This protocol is adapted from the methodology described in the study by Toulmond et al. (2004).[3]
Objective: To induce a striatal lesion that mimics some pathological features of Huntington's disease and to assess the neuroprotective effect of M826.
Materials:
-
Adult male Sprague-Dawley rats
-
Malonic acid
-
M826
-
Vehicle solution (e.g., saline or artificial cerebrospinal fluid)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetic (e.g., isoflurane)
-
Perfusion solutions (saline and paraformaldehyde)
-
Histological processing reagents
-
Primary antibody against active caspase-3
-
Appropriate secondary antibodies and detection reagents
-
Microscope for analysis
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Craniotomy: Perform a small craniotomy over the striatum at predetermined coordinates.
-
Malonate Infusion: Slowly infuse a solution of malonic acid into the striatum using a Hamilton syringe.
-
M826 Administration: 10 minutes following the malonate infusion, administer either M826 (e.g., 1.5 nmol) or the vehicle solution directly into the same striatal location.
-
Post-operative Care: Suture the incision and allow the animal to recover.
-
Tissue Collection (24 hours post-infusion): Deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Histological Processing: Dissect the brain, post-fix, and cryoprotect it. Cut coronal sections through the striatum.
-
Immunohistochemistry:
-
Incubate sections with a primary antibody specific for the active form of caspase-3.
-
Wash and incubate with a suitable biotinylated secondary antibody.
-
Use an avidin-biotin complex method with a chromogen (e.g., DAB) for visualization.
-
-
Quantification of Active Caspase-3 Positive Cells: Count the number of immunolabeled cells in defined regions of the striatum.
-
Lesion Volume Measurement: Stain adjacent sections with a general cell stain (e.g., cresyl violet) to delineate the lesion area. Calculate the lesion volume using systematic sampling and image analysis software.
-
DNA Fragmentation Assay (ELISA): For a separate cohort of animals, dissect the striatum at 24 hours and homogenize. Use a commercially available ELISA kit to quantify cytoplasmic histone-associated DNA fragments as a measure of cell death.
Recombinant Caspase-3 Activity Assay
Objective: To determine the in vitro inhibitory potency (IC50) of M826 against caspase-3.
Materials:
-
Recombinant human caspase-3
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer (e.g., containing HEPES, DTT, and EDTA)
-
M826 at various concentrations
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare Reagents: Dilute the recombinant caspase-3 and the fluorogenic substrate in the assay buffer. Prepare serial dilutions of M826.
-
Assay Setup: In a 96-well plate, add the assay buffer, the recombinant caspase-3, and the different concentrations of M826 or vehicle control.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of M826. Plot the percentage of inhibition against the logarithm of the M826 concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Conclusion
The available scientific literature robustly supports the role of M826 as a potent, selective, and reversible inhibitor of caspase-3. In preclinical models of neurodegenerative conditions like Huntington's disease, M826 has demonstrated significant neuroprotective effects by reducing caspase-3 activation and subsequent apoptotic cell death. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in targeting caspase-3-mediated neurodegeneration. Further investigation into the therapeutic potential of this compound in a broader range of neurodegenerative disease models is warranted. As of the current date, there is no public evidence to support a direct role for this compound at the sigma-2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways of cell death after neonatal hypoxic-ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of (Rac)-M826: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-M826 is the racemic mixture of M826, a potent, selective, and reversible non-peptide inhibitor of caspase-3.[1] Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway, making it a significant therapeutic target for conditions characterized by excessive programmed cell death, particularly neurodegenerative diseases.[2] This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on the pharmacological data, mechanism of action, and experimental protocols related to its active enantiomer, M826.
Core Compound Information
| Property | Value | Source |
| Compound Name | This compound | MedChemExpress |
| Active Enantiomer | M826 | [2] |
| Molecular Formula | C28H45N7O6 | ChemBK |
| Mechanism of Action | Selective and reversible inhibitor of caspase-3 | [1][2] |
| Therapeutic Area | Nervous system diseases, neuroprotection | [1][2] |
Quantitative Data: Efficacy of M826
The following tables summarize the key quantitative data demonstrating the inhibitory potency and neuroprotective effects of M826 from preclinical studies.
In Vitro Potency
| Parameter | Value | Description | Reference |
| IC50 | 0.005 µM (5 nM) | Concentration for 50% inhibition of recombinant human caspase-3 activity. | [3] |
| Ki | 0.7 nM | Inhibitor constant for caspase-3. | [3] |
In Vivo Neuroprotective Effects in a Rat Model of Huntington's Disease
Data obtained from a study using a rat model of Huntington's disease induced by malonate. M826 was administered via intrastriatal injection.
| Parameter | Result | Description of Measurement | Reference |
| Reduction in Active Caspase-3 | 66% | Reduction in the number of neurons expressing active caspase-3 in the striatum. | [2][4] |
| Reduction in Lesion Volume | 39% | Reduction in the total lesion volume in the striatum 24 hours after injury. | [2][4] |
| Reduction in Cell Death | 24% | Reduction in DNA fragmentation as a measure of cell death. | [2][3][4] |
| Elimination Half-life (T1/2) | 3 hours | The elimination half-life of M826 in the rat striatum. | [2] |
Mechanism of Action: Inhibition of the Apoptotic Signaling Pathway
M826 exerts its therapeutic effects by directly inhibiting caspase-3, a key protease in the final execution phase of apoptosis. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3. Once activated, caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. By reversibly binding to and inhibiting caspase-3, M826 prevents these downstream events, thereby protecting cells from apoptotic death.[5]
Caspase-3 Signaling Pathway
Caption: M826 inhibits the execution phase of apoptosis by targeting active Caspase-3.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of caspase-3 inhibitors like M826. Below are representative protocols for key experiments.
In Vivo Neuroprotection Study in a Rat Model of Huntington's Disease
This protocol is based on the study by Ona et al. (2004) investigating the neuroprotective effects of M826.
-
Animal Model : Adult male Sprague-Dawley rats are used. Huntington's disease-like pathology is induced by intrastriatal injection of malonate.
-
Drug Administration : M826 (1.5 nmol) is administered via a single intrastriatal injection 10 minutes after the malonate infusion.[2]
-
Pharmacokinetic Analysis :
-
Assessment of Caspase-3 Activity :
-
Evaluation of Neuroprotection :
-
Lesion Volume : Brains are sectioned and stained with a neuronal marker (e.g., cresyl violet). The volume of the lesion in the striatum is measured using imaging software.[4]
-
Cell Death : DNA fragmentation is quantified using an ELISA-based assay from tissue extracts of the ipsilateral striatum.[2][4]
-
In Vitro Caspase-3 Activity Assay (Fluorometric)
This is a general protocol to determine the enzymatic inhibitory activity of a compound against caspase-3.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT).
-
Reconstitute the fluorogenic caspase-3 substrate, Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), in DMSO.
-
Prepare serial dilutions of M826.
-
-
Assay Procedure :
-
In a 96-well microplate, add the reaction buffer, recombinant active caspase-3, and the M826 dilution.
-
Initiate the reaction by adding the Ac-DEVD-AMC substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[6][7]
-
-
Data Analysis :
-
Calculate the rate of substrate cleavage for each concentration of M826.
-
Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - ProQuest [proquest.com]
- 4. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
The Discovery and Development of (Rac)-M826: A Technical Guide
(Rac)-M826 is the racemic mixture of M826, a potent, selective, and reversible non-peptide inhibitor of caspase-3. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this significant research compound. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visualizations of its biological pathways and developmental workflow.
Introduction
M826 has emerged as a valuable tool in the study of apoptosis, or programmed cell death, with demonstrated neuroprotective effects in various preclinical models. Its high potency and selectivity for caspase-3, a key executioner enzyme in the apoptotic cascade, make it a compound of interest for investigating the role of this pathway in a range of pathologies, particularly neurological diseases. The full chemical name for M826 is 3-([(2S)-2-[5-tert-butyl-3-[[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]-2-oxopyrazin-1(2H)-yl]butanoyl]amino)-5-[hexyl(methyl)amino]-4-oxopentanoic acid. This compound is the racemic form of this molecule.
Discovery and Development
The discovery of M826 was the result of an iterative process aimed at identifying potent, selective, and reversible non-peptide inhibitors of caspase-3. The development focused on a series of pyrazinone mono-amides, leading to the identification of M826 and a related compound, M867. This process involved cycles of chemical synthesis and biological evaluation to optimize the structure-activity relationship (SAR).
Mechanism of Action: Inhibition of Apoptosis
M826 exerts its anti-apoptotic effects by directly inhibiting the enzymatic activity of caspase-3. Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. The apoptotic signaling cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3. Once activated, caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. M826, as a reversible inhibitor, binds to the active site of caspase-3, preventing it from cleaving its downstream targets and thereby halting the apoptotic process.
Quantitative Data
The following tables summarize the key quantitative data for M826 from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of M826
| Target | Assay Type | Value | Reference |
| Caspase-3 | Enzymatic Activity | IC50 = 0.005 µM (5 nM) | [1][2] |
| Caspase-3 | Binding Affinity | Ki = 0.7 nM | |
| Caspase-7 | Enzymatic Activity | IC50 = 10 nM | |
| Apoptosis | DNA Fragmentation (NT2 cells) | IC50 = 30 nM | |
| Apoptosis | DNA Fragmentation (murine cortical neurons) | IC50 = 120 nM | |
| Apoptosis | DNA Fragmentation (murine cerebellar neurons) | IC50 = 50 nM |
Table 2: In Vivo Neuroprotective Effects of M826
| Animal Model | Administration | Dose | Outcome | Reference |
| Rat model of Huntington's Disease (malonate-induced striatal injury) | Intrastriatal injection | 1.5 nmol | 66% reduction in active caspase-3 expressing neurons39% reduction in lesion volume | [3][4] |
| Neonatal rat model of hypoxic-ischemic brain injury | Intracerebroventricular (ICV) injection | 30 nmol | Blocked caspase-3 activation and substrate cleavageSignificant reduction in DNA fragmentation and brain tissue loss | [1][5][6] |
Table 3: Pharmacokinetic Properties of M826
| Species | Tissue | Administration | Parameter | Value | Reference |
| Rat | Striatum | Intrastriatal injection | Elimination half-life (T1/2) | 3 hours | [3] |
Experimental Protocols
The following are representative protocols for key experiments used in the characterization of this compound. These are based on standard methodologies and the descriptions provided in the primary literature.
Caspase-3 Enzymatic Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of caspase-3 by measuring the cleavage of a fluorogenic substrate, Ac-DEVD-AMC.
Materials:
-
Cell lysate or purified caspase-3
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Caspase-3 substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
This compound or other inhibitors
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare 2x Assay Buffer.
-
Reconstitute Ac-DEVD-AMC in DMSO to a stock concentration (e.g., 10 mM).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of 2x Assay Buffer to each well.
-
Add 10 µL of the this compound dilution or vehicle control.
-
Add 30 µL of cell lysate (containing 20-50 µg of protein) or purified enzyme.
-
Initiate the reaction by adding 10 µL of Ac-DEVD-AMC (final concentration ~50 µM).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at multiple time points (e.g., every 5 minutes for 1-2 hours) or as an endpoint reading after a fixed time (e.g., 60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the rate of AMC release (RFU/min).
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Assessment of Apoptosis in NT2 Cells by Annexin V Staining
This protocol describes the detection of apoptosis in the NT2 human teratocarcinoma cell line by flow cytometry, a method used to assess the anti-apoptotic activity of M826.
Materials:
-
NT2 cells
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., staurosporine, as a positive control)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture NT2 cells under standard conditions.
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound for a specified pre-incubation period (e.g., 1 hour).
-
Induce apoptosis using a suitable agent (e.g., staurosporine) and incubate for the desired duration (e.g., 4-6 hours). Include untreated and vehicle-treated controls.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of caspase-3. Its development from a pyrazinone mono-amide series and its demonstrated efficacy in preclinical models of neurological disease underscore its value as a research tool for elucidating the role of apoptosis in various physiological and pathological states. The data and protocols presented in this guide offer a comprehensive resource for scientists working in the fields of apoptosis research and drug discovery.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijper.org [ijper.org]
Unraveling the Role of (Rac)-M826 in Programmed Cell Death: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Initial investigations into the compound designated as "(Rac)-M826" have revealed a significant knowledge gap in the public scientific domain regarding its specific role and mechanism of action in programmed cell death. Extensive searches of available scientific literature and chemical databases did not yield specific information linking a compound with the identifier "this compound" to studies on apoptosis, autophagy, ferroptosis, or other forms of programmed cell death.
The provided chemical formula, C28H45N7O6, and CAS Number 2649883-37-2 from one source do not correspond to a widely recognized or studied agent in the context of cell death research. It is possible that "this compound" represents a novel, proprietary, or internally designated compound that has not yet been extensively described in published literature.
While a comprehensive guide on "this compound" cannot be constructed at this time due to the absence of specific data, this document will provide a foundational understanding of the key programmed cell death pathways that such a molecule could potentially modulate. This will serve as a valuable resource for researchers initiating studies on novel compounds in this field.
Core Concepts in Programmed Cell Death
Programmed cell death (PCD) is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells.[1][2] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.[1][2] The primary forms of PCD include apoptosis, autophagy, and ferroptosis, each with distinct molecular machinery and signaling cascades.
Apoptosis: The Classical Pathway of Cellular Suicide
Apoptosis is a highly regulated process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are subsequently cleared by phagocytes.[3] It can be initiated through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress signals, this pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface, this pathway directly activates caspases.
The Rac family of small GTPases has a complex and often cell-type-dependent role in apoptosis. Activated Rac1 has been shown to both inhibit and induce apoptosis through various signaling mechanisms.[3][4][5][6] For instance, Rac1 can inhibit apoptosis by stimulating the phosphorylation of the pro-apoptotic protein Bad or through the production of superoxide.[4][7] Conversely, under certain conditions, Rac1 can promote apoptosis.[3][6]
Autophagy: A Double-Edged Sword in Cell Survival and Death
Autophagy is a catabolic process involving the sequestration of cytoplasmic components within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the contents.[8][9] While primarily a survival mechanism during nutrient deprivation, excessive or prolonged autophagy can lead to cell death.[8] The mTOR signaling pathway is a central regulator of autophagy, with mTORC1 activation suppressing and its inhibition promoting autophagy.[10][11][12]
Ferroptosis: An Iron-Dependent Form of Cell Death
Ferroptosis is a distinct form of programmed cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[13][14][15][16] It is morphologically and biochemically different from apoptosis and is implicated in various pathological conditions, including cancer. Key regulators of ferroptosis include the cystine/glutamate antiporter system Xc-, which mediates the uptake of cystine for the synthesis of the antioxidant glutathione (B108866) (GSH), and the enzyme glutathione peroxidase 4 (GPX4), which detoxifies lipid peroxides.[14][16] Inhibition of either system Xc- or GPX4 can trigger ferroptosis.[16][17]
Hypothetical Mechanisms of Action for a Novel Compound like this compound
Given the name "this compound," it is plausible that such a compound could interact with the Rac signaling pathway. Below are hypothetical signaling pathways and experimental workflows for investigating its effects on programmed cell death.
Potential Signaling Pathways Modulated by this compound
A novel Rac-targeting compound could either activate or inhibit Rac GTPases, leading to downstream effects on apoptosis, autophagy, or ferroptosis.
Caption: Hypothetical signaling pathways modulated by this compound.
Experimental Workflow for Characterizing this compound
To elucidate the mechanism of action of a novel compound like this compound, a structured experimental approach is necessary.
Caption: Experimental workflow for characterizing this compound.
Quantitative Data and Experimental Protocols: A Template for Future Studies
While specific data for this compound is unavailable, the following tables provide a template for how such data should be structured for clarity and comparison.
Table 1: In Vitro Efficacy of this compound across Different Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Primary Mode of Cell Death |
| Example: A549 | Lung | Data Not Available | Data Not Available |
| Example: MCF-7 | Breast | Data Not Available | Data Not Available |
| Example: U87-MG | Glioblastoma | Data Not Available | Data Not Available |
Table 2: Biomarker Modulation by this compound Treatment (IC50 Concentration, 24h)
| Biomarker | Fold Change vs. Control (Cell Line 1) | Fold Change vs. Control (Cell Line 2) |
| Apoptosis | ||
| Cleaved Caspase-3 | Data Not Available | Data Not Available |
| Autophagy | ||
| LC3-II/LC3-I Ratio | Data Not Available | Data Not Available |
| Ferroptosis | ||
| Lipid ROS Levels | Data Not Available | Data Not Available |
| GPX4 Expression | Data Not Available | Data Not Available |
Standardized Experimental Protocols
Detailed and reproducible experimental protocols are crucial for advancing scientific knowledge. Below are generalized protocols that can be adapted for studying a novel compound.
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Western Blot Analysis for Autophagy Marker LC3
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against LC3 and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the LC3-II/LC3-I ratio.
Conclusion
While the specific compound "this compound" remains uncharacterized in the public scientific literature, the frameworks provided in this guide offer a robust starting point for the investigation of any novel compound targeting programmed cell death. A systematic approach, combining cellular assays, mechanistic studies, and rigorous data presentation, is essential to unravel the therapeutic potential of new molecules in oncology and other disease areas. Further research is required to determine if "this compound" is a viable candidate for inducing programmed cell death and to elucidate its precise mechanism of action. Researchers are encouraged to verify the identity and source of this compound before embarking on extensive studies.
References
- 1. Specific signaling pathways mediated programmed cell death in tumor microenvironment and target therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting programmed cell death pathways with experimental therapeutics: opportunities in high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Induced by Rac GTPase Correlates with Induction of FasL and Ceramides Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the RacGTPase inhibits apoptosis in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of Ras-Induced Apoptosis by the Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase 3-Mediated Inactivation of Rac GTPases Promotes Drug-Induced Apoptosis in Human Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rac1 inhibits apoptosis in human lymphoma cells by stimulating Bad phosphorylation on Ser-75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Autophagy is involved in doxorubicin induced resistance of human myeloma cell line RPMI8226] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autophagy induction under carbon starvation conditions is negatively regulated by carbon catabolite repression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opportunities for Ferroptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cooperation effects of radiation and ferroptosis on tumor suppression and radiation injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ferroptotic therapy in cancer: benefits, side effects, and risks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ferroptosis in Cancer: Mechanism and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The potential of ferroptosis combined with radiotherapy in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Enantiomers of M826: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
M826 is a potent, selective, and reversible non-peptide inhibitor of caspase-3, a key enzyme in the apoptotic pathway. The existing scientific literature primarily focuses on the biological activity of a single stereoisomer, specifically the (S)-enantiomer, identified by its IUPAC name: 3-([(2S)-2-[5-tert-butyl-3-[[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]-2-oxopyrazin-1(2H)-yl]butanoyl]amino)-5-[hexyl(methyl)amino]-4-oxopentanoic acid. This compound has demonstrated significant anti-apoptotic and neuroprotective effects in various in vitro and in vivo models. While the existence of a racemic mixture, denoted as (Rac)-M826, is known, there is a notable absence of publicly available data on the synthesis, chiral separation, and comparative biological evaluation of the individual enantiomers. This guide provides a comprehensive overview of the known (S)-enantiomer of M826, while highlighting the current knowledge gap regarding its (R)-enantiomer.
Introduction to M826 and Caspase-3 Inhibition
Caspases are a family of cysteine proteases that play a crucial role in the initiation and execution of apoptosis, or programmed cell death.[1] Among them, caspase-3 is a key effector caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes observed in apoptotic cells. Dysregulation of apoptosis is implicated in a wide range of human diseases, including neurodegenerative disorders, ischemic injury, and certain cancers. Therefore, the development of selective caspase-3 inhibitors has been a significant focus of therapeutic research.
M826 emerged from a series of pyrazinone mono-amides designed as potent and reversible non-peptide inhibitors of caspase-3.[2] Its (S)-enantiomer has been shown to be a highly effective inhibitor with neuroprotective properties.
Physicochemical and Pharmacological Properties of (S)-M826
The available data exclusively pertains to the (S)-enantiomer of M826.
| Property | Value | Reference |
| IUPAC Name | 3-([(2S)-2-[5-tert-butyl-3-[[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]-2-oxopyrazin-1(2H)-yl]butanoyl]amino)-5-[hexyl(methyl)amino]-4-oxopentanoic acid | |
| Molecular Formula | C28H45N7O6 | N/A |
| Molecular Weight | 575.70 g/mol | N/A |
| Caspase-3 Inhibition (IC50) | 5 nM | |
| Caspase-3 Inhibition (Ki) | 0.7 nM | [1] |
| Apoptosis Inhibition (NT2 cells, IC50) | 30 nM | [1] |
| Apoptosis Inhibition (murine cerebellar neurons, IC50) | 50 nM | [1] |
| Apoptosis Inhibition (murine cortical neurons, IC50) | 120 nM | [1] |
| Elimination Half-life (rat striatum) | 3 hours | [3] |
Mechanism of Action and Signaling Pathway
(S)-M826 exerts its anti-apoptotic effects by directly and reversibly inhibiting the enzymatic activity of caspase-3. By binding to the active site of the enzyme, it prevents the cleavage of downstream substrates that are critical for the execution of the apoptotic program.
Figure 1. Signaling pathway of M826-mediated inhibition of apoptosis.
Experimental Protocols
In Vitro Caspase-3 Inhibition Assay
A standard in vitro assay to determine the inhibitory activity of M826 against caspase-3 involves the use of a fluorogenic substrate, such as Ac-DEVD-AMC.
Figure 2. Workflow for in vitro caspase-3 inhibition assay.
Methodology:
-
Recombinant human caspase-3 is incubated with varying concentrations of (S)-M826 in a reaction buffer.
-
After a pre-incubation period, the fluorogenic substrate Ac-DEVD-AMC is added to initiate the reaction.
-
The cleavage of the substrate by caspase-3 releases the fluorescent molecule AMC.
-
The fluorescence is monitored over time using a plate reader.
-
The rate of reaction at each inhibitor concentration is used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
In Vivo Neuroprotection Study (Rat Malonate Model of Huntington's Disease)
The neuroprotective effects of (S)-M826 have been evaluated in a rat model of Huntington's disease induced by the mitochondrial toxin malonate.[3]
Figure 3. Workflow for in vivo neuroprotection study.
Methodology:
-
A unilateral striatal lesion is induced in rats by the stereotactic injection of malonate.
-
(S)-M826 or a vehicle control is administered via intracerebroventricular injection.
-
At predetermined time points, the animals are euthanized, and their brains are collected for analysis.
-
Brain sections are analyzed to determine the volume of the lesion, the level of active caspase-3, and the extent of neuronal cell death.[3]
The Enantiomeric Question: (S)-M826 vs. (R)-M826
A significant gap in the current understanding of M826 lies in the characterization of its enantiomers. The publicly available literature exclusively details the synthesis and activity of the (S)-enantiomer. The existence of "this compound," a racemic mixture, is noted in commercial catalogs, which logically confirms the existence of the (R)-enantiomer. However, no studies have been published that describe the stereoselective synthesis of (R)-M826, its separation from the racemic mixture, or a direct comparison of its biological activity to that of the (S)-enantiomer.
This lack of data prevents a comprehensive understanding of the structure-activity relationship of the M826 enantiomers. It is plausible that the (R)-enantiomer exhibits different potency, selectivity, or pharmacokinetic properties. Future research should focus on:
-
Stereoselective synthesis or chiral separation: Developing methods to obtain the pure (R)-enantiomer.
-
Comparative biological evaluation: Directly comparing the in vitro and in vivo activities of the (S)- and (R)-enantiomers.
-
Pharmacokinetic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer.
Conclusion
The (S)-enantiomer of M826 is a well-characterized, potent, and selective inhibitor of caspase-3 with demonstrated neuroprotective effects. Its mechanism of action and efficacy in preclinical models are well-documented. However, a comprehensive understanding of the pharmacology of M826 is incomplete without a thorough investigation of its (R)-enantiomer. The lack of data on the synthesis, separation, and biological activity of the individual enantiomers represents a critical knowledge gap. Future studies addressing these aspects are essential for a complete understanding of the therapeutic potential of this class of caspase-3 inhibitors.
References
Pharmacological Profile of (Rac)-M826: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-M826 is the racemic form of M826, a potent, selective, and reversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway. This document provides a comprehensive overview of the pharmacological properties of this compound, with a focus on the well-characterized active enantiomer, M826. The data presented herein is derived from preclinical studies and highlights the compound's mechanism of action, binding affinity, and efficacy in both in vitro and in vivo models. This guide is intended to serve as a technical resource for researchers and professionals in the fields of apoptosis, neurodegenerative diseases, and drug development.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in a wide range of human diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. A central family of proteases responsible for the execution of apoptosis is the caspases (cysteine-aspartic proteases). Caspase-3, in particular, is a critical effector caspase that, once activated, cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This compound has emerged as a valuable research tool for studying the role of caspase-3 in various pathological conditions. As a racemate, it is a 1:1 mixture of two enantiomers. The biological activity of this compound is attributed to the M826 enantiomer, which has been shown to be a highly potent and selective inhibitor of caspase-3. This technical guide will detail the pharmacological profile of this compound, with the quantitative data primarily reflecting the activity of the M826 enantiomer.
Mechanism of Action
This compound, through its active M826 enantiomer, exerts its pharmacological effect by directly inhibiting the enzymatic activity of caspase-3. As a reversible inhibitor, M826 binds to the active site of caspase-3, preventing it from cleaving its downstream substrates. This inhibition effectively blocks the execution phase of apoptosis, thereby protecting cells from programmed cell death. The selectivity of M826 for caspase-3 over other caspases makes it a precise tool for investigating caspase-3-dependent signaling pathways.
Signaling Pathway
The primary signaling pathway influenced by this compound is the caspase-dependent apoptotic pathway. Caspase-3 is activated by initiator caspases (e.g., caspase-8 and caspase-9) in response to both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic stimuli. Once active, caspase-3 cleaves numerous cellular proteins, including poly (ADP-ribose) polymerase (PARP), lamins, and other structural and regulatory proteins, leading to cell disassembly. By inhibiting caspase-3, this compound effectively halts this cascade.
Quantitative Pharmacological Data
The following tables summarize the key quantitative pharmacological data for the active enantiomer, M826. As this compound is a 1:1 mixture of the active M826 and its likely inactive enantiomer, the potency of the racemate is expected to be approximately half that of the pure M826 enantiomer.
Table 1: In Vitro Inhibitory Activity of M826
| Target Enzyme | Assay Type | Parameter | Value (nM) | Reference |
| Human Caspase-3 | Enzymatic | IC50 | 5 | [1] |
| Human Caspase-3 | Enzymatic | Ki | 0.7 | [1] |
| Human Caspase-7 | Enzymatic | IC50 | 10 | [1] |
| DNA Fragmentation | Cell-based (NT2 cells) | IC50 | 30 | [1] |
| DNA Fragmentation | Cell-based (Murine cerebellar neurons) | IC50 | 50 | [1] |
| DNA Fragmentation | Cell-based (Murine cortical neurons) | IC50 | 120 | [1] |
Table 2: In Vivo Efficacy of M826 in a Rat Model of Huntington's Disease
| Animal Model | Administration | Efficacy Endpoint | Result | Reference |
| Malonate-induced striatal lesion | Intrastriatal injection (1.5 nmol) | Lesion Volume Reduction | 39% | [1] |
| Malonate-induced striatal lesion | Intrastriatal injection (1.5 nmol) | Reduction in Cell Death | 24% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Caspase-3 Inhibition Assay (Enzymatic)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified caspase-3.
Materials:
-
Recombinant human caspase-3
-
This compound
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of test concentrations.
-
In a 96-well plate, add a fixed amount of recombinant human caspase-3 to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells containing the enzyme.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic caspase-3 substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC-based substrates).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Apoptosis Assay (Annexin V Staining)
This protocol describes a method to assess the anti-apoptotic effect of this compound in a cell-based model using Annexin V staining and flow cytometry.
References
Methodological & Application
Application Notes and Protocols for (Rac)-M826 in In Vitro Neuroprotection Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(Rac)-M826 is the racemic form of M826, a potent, selective, and reversible inhibitor of caspase-3.[1] Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway, and its activation is a key event in neuronal cell death associated with various neurodegenerative diseases and acute neurological injuries.[2][3] The inhibition of caspase-3 by this compound presents a promising therapeutic strategy for neuroprotection. M826 has demonstrated neuroprotective effects in in vivo models of Huntington's disease and neonatal hypoxia-ischemia by reducing the number of neurons with active caspase-3, decreasing lesion volume, and mitigating cell death.[2][3][4]
These application notes provide a detailed protocol for assessing the neuroprotective effects of this compound in an in vitro model of glutamate-induced excitotoxicity in a neuronal cell line. The protocol outlines the necessary steps for cell culture, induction of neuronal damage, treatment with this compound, and subsequent evaluation of cell viability and apoptosis.
Signaling Pathway of Apoptosis and Inhibition by this compound
The diagram below illustrates the signaling cascade leading to apoptosis and the point of intervention by this compound. Neurotoxic stimuli, such as glutamate-induced excitotoxicity, can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Both pathways converge on the activation of executioner caspases, primarily caspase-3. This compound exerts its neuroprotective effect by directly and reversibly inhibiting the activity of caspase-3, thereby preventing the cleavage of downstream substrates and the execution of apoptosis.
Quantitative Data Summary
The following tables summarize the known inhibitory activity of M826 and its neuroprotective effects observed in an in vivo study. Currently, specific in vitro dose-response data for neuroprotection by this compound is not extensively published. The in vivo data provides a strong rationale for its neuroprotective potential.
Table 1: In Vitro Inhibitory Activity of M826
| Target | IC50 (nM) | Reference |
| Recombinant Human Caspase-3 | 5 | [3] |
Table 2: In Vivo Neuroprotective Effects of M826 in a Rat Model of Huntington's Disease
| Parameter | M826 Treatment | Vehicle Control | % Change | Reference |
| Neurons with Active Caspase-3 | 36 ± 12 | 106 ± 21 | ↓ 66% | [3] |
| Lesion Volume (mm³) | 12.6 ± 1.8 | 20.7 ± 3.0 | ↓ 39% | [3] |
| Cell Death (DNA fragmentation) | 7.84 ± 0.77 NU | 10.37 ± 1.00 NU | ↓ 24% | [3] |
| (Data presented as mean ± SEM; NU = Nucleosomal Units) |
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a method to evaluate the neuroprotective effects of this compound against glutamate-induced excitotoxicity in the human neuroblastoma cell line SH-SY5Y.
Materials and Reagents
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
L-Glutamic acid monosodium salt monohydrate
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Caspase-3 colorimetric or fluorometric assay kit
-
96-well cell culture plates
-
Sterile, disposable labware
Experimental Workflow
The overall workflow for the in vitro neuroprotection assay is depicted in the diagram below.
Detailed Methodology
1. Cell Culture and Seeding: a. Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. Harvest cells using standard trypsinization methods and perform a cell count. c. Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium. d. Incubate the plates for 24 hours to allow for cell attachment.
2. Treatment with this compound and Glutamate: a. Prepare stock solutions of this compound in DMSO and L-glutamate in sterile water or PBS. Further dilute in culture medium to the desired final concentrations. b. After 24 hours of cell attachment, remove the culture medium from the wells. c. Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) to the designated wells. Include a vehicle control (medium with DMSO). d. Incubate the cells with this compound for 1 hour. e. Following the pre-treatment, add L-glutamate to the wells to a final concentration that induces approximately 50% cell death (e.g., 50-100 mM, to be determined empirically for your specific cell line and conditions). Do not add glutamate to the negative control wells. f. The experimental groups should include:
- Control (cells in medium)
- Vehicle + Glutamate (cells treated with DMSO and glutamate)
- This compound (various concentrations) + Glutamate g. Incubate the plates for an additional 24 hours at 37°C in a 5% CO2 incubator.
3. Assessment of Neuroprotection:
a. Cell Viability Assay (MTT Assay): i. After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. ii. Incubate the plate for 4 hours at 37°C. iii. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. iv. Measure the absorbance at 570 nm using a microplate reader. v. Calculate cell viability as a percentage of the control group.
b. Caspase-3 Activity Assay: i. Prepare cell lysates from treated cells according to the manufacturer's protocol of the caspase-3 assay kit. ii. The assay is typically based on the cleavage of a specific colorimetric or fluorometric substrate by active caspase-3. iii. Add the cell lysate and the caspase-3 substrate to a 96-well plate. iv. Incubate at 37°C for 1-2 hours. v. Measure the absorbance or fluorescence using a microplate reader. vi. The level of caspase-3 activity is proportional to the colorimetric or fluorescent signal.
Data Analysis and Interpretation
The neuroprotective effect of this compound is determined by its ability to increase cell viability and decrease caspase-3 activity in the presence of glutamate. The results should be expressed as a percentage of the control or vehicle-treated groups. Dose-response curves can be generated to determine the EC50 value of this compound for neuroprotection. A significant increase in cell viability and a decrease in caspase-3 activity in the this compound treated groups compared to the glutamate-only group would indicate a neuroprotective effect.
Disclaimer: This protocol is a representative example and may require optimization for specific experimental conditions and cell lines.
References
- 1. US9890195B2 - MK2 inhibitor compositions and methods to enhance neurite outgrowth, neuroprotection, and nerve regeneration - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Implication of Caspase-3 as a Common Therapeutic Target for Multineurodegenerative Disorders and Its Inhibition Using Nonpeptidyl Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways of cell death after neonatal hypoxic-ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-M826 in Primary Neuronal Cultures
Notice: Information regarding the specific compound "(Rac)-M826" and its application in primary neuronal cultures is not available in the public domain. Extensive searches for this compound have not yielded specific experimental protocols, quantitative data, or established signaling pathways in a neuronal context. The information that is available refers to a ligand designated "M826" which has been noted as an in vitro inhibitor of human recombinant caspase activity.[1][2] However, its use and effects on primary neurons have not been documented.
The term "(Rac)" likely indicates that the compound is a racemic mixture, but without further information on the chemical structure and biological targets of M826, it is not possible to provide specific application notes.
The search results did yield general information about a class of molecules known as Rac GTPases (e.g., Rac1, Rac3), which are critical regulators of neuronal development, including axon formation and dendritic spine morphology.[3][4][5] These proteins are part of the Rho family of small GTPases and are involved in regulating the actin cytoskeleton.[4]
Given the lack of specific data for "this compound," the following sections provide a generalized framework and example protocols for studying a novel compound in primary neuronal cultures, drawing on established methodologies for investigating neuronal signaling and function. Researchers interested in "this compound" would first need to characterize its basic properties and mechanism of action.
General Workflow for Characterizing a Novel Compound in Primary Neuronal Cultures
For a previously uncharacterized compound like this compound, a logical experimental workflow would be necessary to determine its effects on primary neurons.
Caption: A generalized workflow for characterizing a novel compound in primary neuronal cultures.
Hypothetical Signaling Pathways
While the specific signaling pathway for this compound is unknown, many compounds affect neuronal function through common pathways. For instance, if M826 were found to interact with a G-protein coupled receptor (GPCR), it could modulate downstream signaling cascades that are crucial for neuronal survival and function. Human G-protein coupled receptors are a large family of transmembrane receptors that transduce extracellular signals into intracellular responses.[6][7][8]
Below is a hypothetical signaling pathway that could be investigated if this compound were suspected to act via a GPCR to influence neuronal survival.
Caption: A hypothetical GPCR-mediated pro-survival signaling pathway in neurons.
Experimental Protocols
The following are detailed, generalized protocols that would be essential for the initial characterization of a novel compound like this compound in primary neuronal cultures.
Protocol 1: Primary Cortical Neuron Culture
Objective: To establish a healthy primary culture of cortical neurons for subsequent experiments.
Materials:
-
E18 timed-pregnant Sprague-Dawley rat
-
Hibernate-E medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Method:
-
Dissect cortical hemispheres from E18 rat embryos in ice-cold Hibernate-E medium.
-
Remove meninges and mince the cortical tissue.
-
Digest the tissue with papain at 37°C for 20 minutes.
-
Gently triturate the digested tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Plate the cells onto Poly-D-lysine coated plates at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate at 37°C in a 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh Neurobasal medium.
-
Continue to culture the neurons, replacing half of the medium every 3-4 days.
Protocol 2: Neuronal Viability Assay (MTT)
Objective: To determine the cytotoxic effects of this compound at various concentrations.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Method:
-
Culture primary neurons in a 96-well plate for at least 7 days in vitro (DIV).
-
Prepare serial dilutions of this compound in Neurobasal medium.
-
Replace the existing medium in each well with the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Immunocytochemistry for Neurite Outgrowth
Objective: To assess the effect of this compound on neurite outgrowth.
Materials:
-
Primary neuronal cultures on coverslips
-
This compound
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., bovine serum albumin in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Method:
-
Culture primary neurons on coverslips and treat with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope and quantify neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).
Data Presentation
All quantitative data from the aforementioned experiments should be summarized in a clear and structured format.
Table 1: Cytotoxicity of this compound on Primary Cortical Neurons
| Concentration (µM) | Cell Viability (% of Control) after 24h | Cell Viability (% of Control) after 48h |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | Data Not Available | Data Not Available |
| 1 | Data Not Available | Data Not Available |
| 10 | Data Not Available | Data Not Available |
| 100 | Data Not Available | Data Not Available |
Data would be presented as mean ± standard deviation.
Table 2: Effect of this compound on Neurite Outgrowth
| Concentration (µM) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |
| 0 (Vehicle) | Data Not Available | Data Not Available |
| 1 | Data Not Available | Data Not Available |
| 10 | Data Not Available | Data Not Available |
Data would be presented as mean ± standard error of the mean.
References
- 1. M826 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. M826 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Rac-maninoff and Rho-vel: The symphony of Rho-GTPase signaling at excitatory synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of Rac1 and Rac3 GTPases in neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nervous Rac: DOCK7 regulation of axon formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro expression and analysis of the 826 human G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro expression and analysis of the 826 human G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations [frontiersin.org]
Application Notes and Protocols for Neuroprotective Strategies in Rodent Models of Stroke
A clarification on the topic of (Rac)-M826: Initial literature reviews did not yield studies specifically investigating a compound named "this compound" in the context of rodent models of stroke. The query likely conflates two distinct but relevant areas of neuroprotection research:
-
Rac1 (Ras-related C3 botulinum toxin substrate 1): A small GTPase that is a key regulator of neuronal plasticity and has been a target for promoting post-stroke recovery.
-
M826: A potent and reversible inhibitor of caspase-3, an enzyme central to apoptotic cell death. Its racemic mixture is known as this compound.[1] While caspase inhibitors are of significant interest for stroke therapy, research on M826 itself has been documented in models of other neurological disorders like Huntington's disease and, more recently, retinitis pigmentosa.[2][3]
These application notes will therefore address these two areas separately to provide comprehensive and accurate information for researchers in stroke and drug development.
Part 1: Modulation of Rac1 Signaling in Rodent Models of Stroke
Application Notes
The small GTPase Rac1 is a critical signaling node involved in various cellular processes, including actin cytoskeleton dynamics, cell adhesion, and migration. In the context of ischemic stroke, Rac1 has a dual role. Acutely after injury, inhibition of Rac1 has been shown to be neuroprotective by reducing oxidative stress and excitotoxicity.[4][5] In contrast, delayed activation or overexpression of Rac1 in the post-stroke phase promotes functional recovery by enhancing axonal regeneration and angiogenesis.[6] This temporal duality makes Rac1 an intriguing target for therapeutic intervention.
Pharmacological inhibition of Rac1 can be achieved using small molecules like NSC23766, which has been shown to reduce infarct volume and improve neurological outcomes when administered after ischemic injury.[5][7] Genetic manipulation, through conditional knockout or viral vector-mediated overexpression, provides a more targeted approach to dissect the cell-type-specific roles of Rac1 in neurons and endothelial cells.[4][6] Researchers should carefully consider the timing of intervention when designing experiments targeting Rac1, as this will critically determine the observed effect on stroke pathology and recovery.
Quantitative Data from Rac1 Modulation Studies in Rodent Stroke Models
| Parameter | Study Details | Outcome | Reference |
| Animal Model | Aged male C57BL/6J mice (18-22 months) | - | [6] |
| Stroke Induction | Transient Middle Cerebral Artery Occlusion (tMCAO) | - | [8] |
| Intervention | Lentivirus encoding Rac1 injected 1 day post-stroke | Promoted functional recovery, improved axonal regeneration and angiogenesis | [6] |
| Pharmacological Inhibition | Intraperitoneal injection of NSC23766 for 14 days post-stroke | Worsened outcomes, reduced neurite outgrowth and endothelial proliferation | [6] |
| Genetic Ablation | Tamoxifen-inducible neuron-specific Rac1-knockout mice | 50% decrease in brain infarct volume after permanent MCAO | [4] |
| Behavioral Tests | Adhesive removal test, novel object recognition test | Delayed Rac1 overexpression improved cognitive and sensorimotor recovery | [6] |
| Molecular Changes | Rac1 inhibition reduced p21-activated kinase 1 (Pak1) activation and brain-derived neurotrophic factor (BDNF) levels | Increased glial fibrillary acidic protein (GFAP) levels | [6] |
Experimental Protocols
1. Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol describes the intraluminal filament method for inducing transient focal cerebral ischemia.[9][10]
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and maintain body temperature at 37°C.[9]
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce a silicon-coated filament (e.g., 6-0 monofilament) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
Close the incisions.
-
-
Confirmation of Ischemia: Cerebral blood flow can be monitored using Laser Doppler Flowmetry to confirm successful occlusion and reperfusion.[11]
2. Lentiviral-Mediated Overexpression of Rac1
-
Virus Preparation: Produce high-titer lentivirus encoding the gene of interest (e.g., Rac1) under a suitable promoter.
-
Stereotactic Injection:
-
Anesthetize the animal and place it in a stereotactic frame.
-
Drill a small burr hole in the skull over the target brain region (e.g., peri-infarct cortex).
-
Using a microinjection syringe, slowly infuse the lentiviral solution (e.g., 1 µL at 1 x 10^9 transducing units/mL) into the brain parenchyma.[5]
-
Slowly retract the needle and suture the scalp.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor the animal for recovery.
Signaling Pathways and Experimental Workflows
Caption: Rac1 signaling in acute stroke versus post-stroke recovery.
Part 2: M826 and Caspase Inhibition as a Neuroprotective Strategy
Application Notes
Apoptosis, or programmed cell death, is a significant contributor to neuronal loss following an ischemic stroke.[12] This process is executed by a family of cysteine proteases known as caspases. Caspase-3 is a key effector caspase, and its activation is a central event in the apoptotic cascade. Therefore, inhibiting caspase-3 is a promising therapeutic strategy for reducing stroke-induced brain damage.[13]
M826 is a selective and reversible inhibitor of caspase-3 with an IC50 of 5 nM.[1] While direct studies of M826 in stroke models are lacking, research in a rat model of Huntington's disease has demonstrated its neuroprotective efficacy in vivo.[2] In this model, intrastriatal administration of M826 significantly reduced the number of active caspase-3 positive neurons and decreased lesion volume.[2] These findings provide a strong rationale for investigating M826 and its racemate, this compound, in rodent models of stroke. Given its mechanism of action, M826 would be expected to mitigate apoptotic cell death in the ischemic penumbra.
Quantitative Data from M826 Neuroprotection Study (Huntington's Disease Model)
| Parameter | Study Details | Outcome | Reference |
| Animal Model | Adult male Sprague-Dawley rats | - | [2] |
| Disease Induction | Intrastriatal injection of malonate | - | [2] |
| Intervention | Intrastriatal injection of 1.5 nmol M826, 10 min after malonate infusion | - | [2] |
| Pharmacokinetics | Elimination half-life (T1/2) in rat striatum: 3 hours | - | [2] |
| Efficacy | 66% reduction in active caspase-3 positive neurons | 39% reduction in total lesion volume | [2] |
| Cell Death | 24% reduction in cell death (DNA fragmentation) | - | [2] |
Experimental Protocols
1. Intracerebral Administration of M826 (Adapted from Huntington's Model)
This protocol is based on the methods described for a rat model of neurodegeneration and would require optimization for stroke models.[2]
-
Drug Preparation: Dissolve M826 in a vehicle appropriate for intracerebral injection (e.g., sterile saline or artificial cerebrospinal fluid).
-
Stereotactic Injection:
-
Following stroke induction (e.g., MCAO), re-anesthetize the animal and place it in a stereotactic frame.
-
Identify the coordinates for the peri-infarct region.
-
Drill a burr hole over the target site.
-
Slowly infuse the M826 solution into the brain parenchyma. The dose and volume should be determined based on pilot studies (e.g., starting with a dose similar to the 1.5 nmol used in the Huntington's model).[2]
-
Slowly retract the injection needle and close the incision.
-
-
Post-Operative Care: Administer analgesics and monitor the animal's recovery.
Signaling Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding TAK1 deficiency in microglia: Dual mechanisms for photoreceptor protection in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal Rho GTPase Rac1 elimination confers neuroprotection in a mouse model of permanent ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iomcworld.org [iomcworld.org]
- 6. Activation of cerebral Ras-related C3 botulinum toxin substrate (Rac) 1 promotes post-ischemic stroke functional recovery in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Rac1 GTPase in NADPH Oxidase Activation and Cognitive Impairment Following Cerebral Ischemia in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of the RNS60 in a mouse model of transient focal cerebral ischemia | PLOS One [journals.plos.org]
- 9. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. Caspase inhibitors: prospective therapies for stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase Inhibitors: Prospective Therapies for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-M826 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-M826 is a potent, selective, and reversible non-peptide inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway.[1][2][3] Its racemate form, this compound, has demonstrated anti-apoptotic and neuroprotective effects in various preclinical models, making it a valuable tool for research in neurodegenerative diseases and other conditions where apoptosis plays a critical role.[1][2] These application notes provide detailed information on the dosing and formulation of this compound for in vivo studies, based on published preclinical research.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₄₅N₇O₆ |
| Molecular Weight | 575.7 g/mol |
| Appearance | Solid |
| Mechanism of Action | Selective and reversible inhibitor of caspase-3 |
| In Vitro IC₅₀ (caspase-3) | 5 nM[1][4] |
Dosing and Administration
The appropriate dosing and route of administration for this compound depend on the specific animal model and research question. Below are summarized protocols from published in vivo studies.
Table 1: Summary of In Vivo Dosing Regimens for M826 and Related Compounds
| Compound | Animal Model | Route of Administration | Dosage | Vehicle/Formulation | Study Focus | Reference |
| M826 | Rat (Malonate model of Huntington's Disease) | Intrastriatal (i.str.) | 1.5 nmol | 5% dextrose in water | Neuroprotection | [4] |
| M826 | Rat (Neonatal hypoxic-ischemic brain injury) | Intracerebroventricular (ICV) | 30 nmol | Not specified | Neuroprotection | [1] |
| M867 | Mouse (H460 lung cancer xenograft) | Intraperitoneal (i.p.) | 2 mg/kg, once daily for 1 week | Not specified, referred to as "vehicle control" | Cancer therapy (radiosensitization) | [5] |
Formulation Protocols
The solubility and stability of this compound are critical for successful in vivo administration.
Protocol 1: Formulation for Intrastriatal Injection in Rats
This protocol is adapted from a study investigating the neuroprotective effects of M826 in a rat model of Huntington's disease.[4]
Materials:
-
This compound
-
5% Dextrose solution in sterile water
Procedure:
-
Calculate the required amount of this compound to achieve a final concentration for the desired dose (e.g., 1.5 nmol in a specific injection volume).
-
Dissolve the calculated amount of this compound in the 5% dextrose solution.
-
Ensure the solution is clear and free of particulates before administration. The pH of a 1 mM M826 solution in 5% dextrose is approximately 3.13.[4]
-
The stability of M826 has been verified in solutions with a pH range of 3 to 7.[4]
Protocol 2: General Formulation for Systemic Administration in Mice
For systemic administration of pyrazinone mono-amides like M826 and M867, a common formulation approach for compounds with limited aqueous solubility is the use of a co-solvent system. While the specific vehicle for the M867 study was not detailed, a general formulation suitable for intraperitoneal injection is provided below.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, a suggested composition is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
-
Add the solvents sequentially, ensuring the compound is fully dissolved after each addition.
-
The final solution should be clear and suitable for injection. For sensitive animal models, the concentration of DMSO should be minimized.
Experimental Protocols
Experimental Protocol 1: Intrastriatal Administration in a Rat Model of Huntington's Disease
This protocol is based on a study evaluating the neuroprotective effects of M826 following malonate-induced striatal lesions.[4]
Animal Model: Adult male rats.
Procedure:
-
Anesthetize the rats according to standard laboratory procedures.
-
Secure the animal in a stereotaxic frame.
-
Infuse malonate into the striatum to induce a lesion.
-
Ten minutes after the malonate infusion, administer a single intrastriatal injection of M826 (1.5 nmol) or the vehicle control (5% dextrose).
-
The injection should be delivered slowly over a defined period.
-
After the injection, leave the cannula in place for a few minutes to minimize backflow.
-
Suture the incision and allow the animal to recover.
-
Monitor the animal for any adverse effects.
-
Euthanize the animals at a predetermined time point (e.g., 24 hours) for tissue collection and analysis (e.g., lesion volume measurement, immunohistochemistry for active caspase-3).
Pharmacokinetics: In this model, the elimination half-life (T₁/₂) of M826 in the rat striatum was found to be 3 hours.[4]
Experimental Protocol 2: Systemic Administration in a Mouse Xenograft Model
This protocol is adapted from a study investigating the radiosensitizing effects of the related caspase-3 inhibitor, M867.[5]
Animal Model: Athymic nude mice with subcutaneous H460 lung cancer xenografts.
Procedure:
-
Inject H460 cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a specified volume (e.g., 0.25 cm³).
-
Randomize mice into treatment groups: vehicle control, this compound alone, radiation alone, and this compound plus radiation.
-
Administer this compound (e.g., 2 mg/kg) or vehicle via intraperitoneal injection once daily for the duration of the treatment period (e.g., one week).
-
For the combination therapy group, administer this compound prior to irradiation.
-
Monitor tumor growth and animal well-being throughout the study.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Caspase-3 mediated apoptosis signaling pathway.
Caption: General experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel pyrazinone mono-amides as potent and reversible caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of (Rac)-M826 in Huntington's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(Rac)-M826 , a potent and reversible inhibitor of caspase-3, has demonstrated significant neuroprotective effects in preclinical models of Huntington's disease (HD). HD is an inherited neurodegenerative disorder characterized by the progressive loss of medium spiny neurons in the striatum, for which there is currently no cure. A key pathological mechanism implicated in this neuronal cell death is apoptosis, a form of programmed cell death, in which caspases, particularly caspase-3, play a crucial executive role.
The therapeutic potential of this compound lies in its ability to specifically target and inhibit caspase-3 activity, thereby mitigating the apoptotic cascade that leads to neuronal loss in HD. The full chemical name for M826 is 3-([(2S)-2-[5-tert-butyl-3-[[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]-2-oxopyrazin-1(2H)-yl]butanoyl]amino)-5-[hexyl(methyl)amino]-4-oxopentanoic acid[1]. Preclinical evaluation in a rat malonate model of HD, which mimics the excitotoxic striatal lesions observed in the human condition, has provided proof-of-concept for the neuroprotective efficacy of this compound[1].
Intrastriatal administration of M826 has been shown to significantly reduce the number of neurons expressing active caspase-3, leading to a notable decrease in lesion volume and overall cell death[1]. These findings underscore the potential of this compound as a valuable research tool for elucidating the role of apoptosis in HD pathogenesis and as a promising therapeutic lead for the development of novel disease-modifying treatments.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in a rat model of Huntington's disease.
Table 1: Pharmacokinetic Properties of M826 in Rat Striatum
| Parameter | Value | Reference |
| Dose (Intrastriatal) | 1.5 nmol | [1] |
| Elimination Half-life (T1/2) | 3 hours | [1] |
Table 2: In Vivo Efficacy of M826 in a Rat Malonate Model of Huntington's Disease (24 hours post-lesion)
| Efficacy Endpoint | M826 Treatment (1.5 nmol) | Comparison | Reference |
| Reduction in Active Caspase-3 Expressing Neurons | 66% | Compared to vehicle control | [1] |
| Reduction in Lesion Volume | 39% | Compared to vehicle control | [1] |
| Reduction in Cell Death | 24% | Comparable to MK801 | [1] |
Key Experimental Protocols
Protocol 1: Malonate-Induced Striatal Lesion in Rats (A Model of Huntington's Disease)
Objective: To induce a localized excitotoxic lesion in the rat striatum that mimics the neuropathological features of Huntington's disease.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Malonic acid solution (pH 7.4)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the striatum (e.g., AP: +0.5 mm, ML: ±2.5 mm from bregma; DV: -5.0 mm from the dura).
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse 1.5 µl of the malonic acid solution over a period of 3 minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
Protocol 2: Intrastriatal Administration of this compound
Objective: To deliver this compound directly to the site of the malonate-induced lesion in the rat striatum.
Materials:
-
This compound solution
-
Stereotaxic apparatus
-
Hamilton syringe (1 µl)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Ten minutes following the malonate infusion, re-anesthetize the rat if necessary and place it back in the stereotaxic apparatus.
-
Using the same burr hole, slowly lower a clean Hamilton syringe needle to the same striatal coordinates.
-
Infuse 1.5 nmol of this compound in a suitable vehicle over a period of 2 minutes.
-
Leave the needle in place for an additional 2 minutes.
-
Slowly retract the needle.
-
Suture the scalp and provide post-operative care.
Protocol 3: Immunohistochemical Analysis of Active Caspase-3
Objective: To quantify the number of neurons undergoing apoptosis by detecting the presence of active caspase-3.
Materials:
-
Rat brain tissue sections (coronal, 40 µm)
-
Primary antibody: Rabbit anti-active caspase-3
-
Biotinylated secondary antibody (anti-rabbit)
-
Avidin-biotin-peroxidase complex (ABC kit)
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Twenty-four hours after the lesion induction, perfuse the rats with 4% paraformaldehyde.
-
Collect the brains and post-fix overnight, followed by cryoprotection in sucrose (B13894) solution.
-
Cut coronal sections through the striatum using a cryostat.
-
Perform immunohistochemistry for active caspase-3 on free-floating sections.
-
Incubate sections with the primary antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Amplify the signal using the ABC kit.
-
Visualize the staining with DAB.
-
-
Mount the sections on slides, dehydrate, and coverslip.
-
Quantify the number of active caspase-3 positive cells in the striatum using a microscope and appropriate image analysis software.
Visualizations
References
Application Notes and Protocols for Studying Synaptic Plasticity
Topic: Investigation of Synaptic Plasticity Using Pharmacological Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Initial interest in utilizing (Rac)-M826 for synaptic plasticity studies necessitates a clarification of its primary molecular target. This compound is the racemic form of M826, a potent and selective reversible inhibitor of caspase-3. Its utility in neuroscience research has been primarily associated with the modulation of apoptosis and neuroprotection. However, the role of caspase-3 is not limited to programmed cell death; emerging evidence indicates its involvement in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[1][2][3][4][5]
This document provides a detailed guide on how a caspase-3 inhibitor like M826 could be applied to study synaptic plasticity. Furthermore, given the initial interest in Rac GTPase signaling, we also provide comprehensive application notes for well-characterized Rac1 inhibitors, NSC23766 and EHT1864, which are established tools for investigating the role of Rac1 in synaptic plasticity.[6][7]
Part 1: Investigating Synaptic Plasticity with Caspase-3 Inhibitors (e.g., M826)
Scientific Background:
Caspase-3, an executioner caspase in the apoptotic pathway, has been shown to have non-apoptotic functions within the synapse.[4][8] Notably, its activity is required for NMDA receptor-dependent LTD and the associated internalization of AMPA receptors.[1][2][5] Some studies also suggest that caspase-3 inhibition can impair LTP, indicating a broader role in bidirectional synaptic plasticity.[3][9] Therefore, a selective caspase-3 inhibitor like M826 can be a valuable tool to dissect the molecular mechanisms underlying these forms of synaptic plasticity.
Key Experiments and Expected Outcomes:
-
Long-Term Potentiation (LTP) Assay: Investigate the effect of the caspase-3 inhibitor on the induction and maintenance of LTP in hippocampal slices.
-
Long-Term Depression (LTD) Assay: Determine if the caspase-3 inhibitor can block the induction of LTD.
-
AMPA Receptor Internalization Assay: Assess the impact of the inhibitor on AMPA receptor trafficking following LTD induction.
Quantitative Data Summary:
The following tables summarize expected results based on published studies using other caspase-3 inhibitors.
| Experiment | Condition | Key Metric | Expected Outcome with Caspase-3 Inhibitor (e.g., M826) | References |
| LTP in Hippocampal Slices | High-Frequency Stimulation (HFS) | Field Excitatory Postsynaptic Potential (fEPSP) Slope | Reduction or complete block of LTP maintenance. | [3][9] |
| LTD in Hippocampal Slices | Low-Frequency Stimulation (LFS) | fEPSP Slope | Abolition of LTD induction. | [1][2] |
| AMPA Receptor Internalization | Chemical LTD (NMDA application) | Surface GluA1/GluA2 subunit levels | Blockade of AMPA receptor internalization. | [1][2] |
Experimental Protocols:
1. Electrophysiological Recording of LTP and LTD in Hippocampal Slices:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from adult rats or mice in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Incubation: Allow slices to recover for at least 1 hour in aCSF at room temperature. Pre-incubate slices with the caspase-3 inhibitor (e.g., M826, at a concentration determined by dose-response experiments) or vehicle for a specified period (e.g., 30 minutes) before recording.
-
Recording: Place a slice in a recording chamber continuously perfused with aCSF. Record fEPSPs from the stratum radiatum of the CA1 region using a glass microelectrode, with stimulation of the Schaffer collaterals.
-
LTP Induction: After establishing a stable baseline, induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
LTD Induction: Induce LTD using a low-frequency stimulation protocol (e.g., 1 Hz for 15 minutes).
-
Data Analysis: Monitor the fEPSP slope for at least 60 minutes post-induction and normalize to the pre-induction baseline.
2. Surface AMPA Receptor Staining:
-
Cell Culture: Use primary hippocampal neuron cultures.
-
Treatment: Induce chemical LTD by applying NMDA in the presence or absence of the caspase-3 inhibitor.
-
Staining: Fix the neurons and stain for surface AMPA receptor subunits (e.g., GluA1) using an antibody against an extracellular epitope without permeabilizing the cells.
-
Imaging and Analysis: Acquire images using fluorescence microscopy and quantify the intensity of surface GluA1 clusters.
Signaling Pathway Diagram:
Caption: Caspase-3 signaling pathway in LTD.
Part 2: Investigating Synaptic Plasticity with Rac1 Inhibitors (NSC23766 and EHT1864)
Scientific Background:
The Rho GTPase, Rac1, is a critical regulator of actin dynamics in dendritic spines and plays a significant role in synaptic plasticity.[10] Pharmacological inhibition of Rac1 has been shown to impair both LTP and LTD, highlighting its importance in the structural and functional modifications that underlie these processes.[6][7] NSC23766 and EHT1864 are two commonly used inhibitors that target Rac1 activation through different mechanisms, making them valuable tools for studying its role in synaptic plasticity.
Key Experiments and Expected Outcomes:
-
LTP and LTD Assays: Evaluate the impact of Rac1 inhibitors on the induction and maintenance of LTP and LTD.
-
Rac1 Activity Assay: Confirm the inhibition of Rac1 activity in neuronal preparations following treatment with the inhibitors.
-
Dendritic Spine Morphology Analysis: Examine changes in dendritic spine structure in response to synaptic stimulation in the presence of Rac1 inhibitors.
Quantitative Data Summary:
| Experiment | Condition | Inhibitor | Key Metric | Expected Outcome | References |
| LTP in Hippocampal Slices | High-Frequency Stimulation (HFS) | NSC23766 | fEPSP Slope | Impairment of LTP induction. | [7] |
| LTD in Hippocampal Slices | Low-Frequency Stimulation (LFS) | NSC23766 | fEPSP Slope | Impairment of LTD induction. | [7] |
| LTP in Hippocampal Slices | High-Frequency Stimulation (HFS) | EHT1864 | fEPSP Slope | Impairment of LTP induction. | [7] |
| Rac1 Activation | NMDA Receptor Stimulation | NSC23766 | GTP-Rac1 pull-down | Reduced levels of active Rac1. | [7] |
Experimental Protocols:
1. Electrophysiological Recordings:
-
The protocol is similar to that described for caspase-3 inhibitors. Slices should be pre-incubated with NSC23766 or EHT1864 at appropriate concentrations (e.g., 50-100 µM for NSC23766) before LTP or LTD induction.
2. Rac1 Activity Assay (GTP-Rac1 Pull-down):
-
Sample Preparation: Treat hippocampal slices or neuronal cultures with synaptic stimulation protocols (e.g., chemical LTP/LTD) in the presence or absence of the Rac1 inhibitor.
-
Lysis: Lyse the tissue or cells in a Rac1 activation assay buffer.
-
Pull-down: Incubate the lysates with a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to active (GTP-bound) Rac1.
-
Western Blotting: Elute the bound proteins and analyze the levels of pulled-down Rac1 by Western blotting using a Rac1-specific antibody.
3. Dendritic Spine Imaging:
-
Transfection: Transfect cultured neurons with a fluorescent protein (e.g., GFP) to visualize dendritic spines.
-
Treatment and Stimulation: Treat the neurons with the Rac1 inhibitor and then apply a stimulation protocol (e.g., chemical LTP).
-
Imaging: Acquire high-resolution images of dendritic segments before and after stimulation using confocal or two-photon microscopy.
-
Analysis: Analyze changes in spine density, length, and head width.
Signaling Pathway and Experimental Workflow Diagrams:
Caption: Rac1 signaling pathway in LTP.
Caption: General experimental workflow.
References
- 1. Caspase-3 activation via mitochondria is required for long-term depression and AMPA receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-3 activation via mitochondria is required for long-term depression and AMPA receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase activity is essential for long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspases in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term depression: a cell biological view - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inactivation of the small GTPase Rac1 impairs long-term plasticity in the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological inactivation of the small GTPase Rac1 impairs long-term plasticity in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-3 activation as a bifurcation point between plasticity and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term potentiation in the hippocampus in conditions of inhibition of caspase-3: analysis of facilitation in paired-pulse stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Synaptic Rac1 Activity, Long-Term Potentiation Maintenance, and Learning and Memory by BCR and ABR Rac GTPase-Activating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Rac)-M826 in High-Throughput Screening for Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Huntington's disease are characterized by the progressive loss of neurons. A key mechanism contributing to this neuronal death is apoptosis, a form of programmed cell death. Central to the apoptotic cascade are caspases, a family of cysteine proteases. Caspase-3, in particular, is a critical executioner caspase, and its inhibition is a promising therapeutic strategy for neuroprotection.
(Rac)-M826 is the racemate of M826, a potent, selective, and reversible inhibitor of caspase-3.[1][2] M826 has demonstrated neuroprotective effects in a rat model of Huntington's disease by reducing the number of neurons expressing active caspase-3 and consequently decreasing cell death and lesion volume.[2][3] These properties make this compound an excellent tool and potential lead compound for the discovery of novel neuroprotective agents through high-throughput screening (HTS).
These application notes provide a framework for utilizing this compound as a reference compound in HTS campaigns designed to identify novel neuroprotective molecules targeting the apoptotic pathway.
Application: High-Throughput Screening for Caspase-3 Inhibitors
The primary application of this compound in an HTS context is as a positive control for assays monitoring caspase-3 activity. Its well-defined inhibitory action allows for robust assay validation and quality control during the screening of large compound libraries. Phenotypic screens using neuronal cell models subjected to apoptotic stimuli can also be developed, where this compound can serve as a benchmark neuroprotective agent.
Types of HTS Assays:
-
Biochemical Assays: These assays directly measure the enzymatic activity of purified caspase-3. They are highly amenable to HTS due to their simplicity and robustness.[4]
-
Cell-Based Assays: These assays measure caspase-3 activity or apoptosis in a cellular context, providing more physiologically relevant data.[5][6] Common readouts include fluorescence or luminescence generated by caspase-3-specific substrates.[6][7]
Experimental Protocols
Protocol 1: Homogeneous Caspase-3 Fluorescent HTS Assay
This protocol describes a biochemical, fluorescence-based assay in a 384-well format suitable for HTS.
1. Principle:
The assay utilizes a specific caspase-3 substrate, such as Ac-DEVD-AMC, which is non-fluorescent. In the presence of active caspase-3, the substrate is cleaved, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. The fluorescence intensity is directly proportional to caspase-3 activity. Test compounds are screened for their ability to inhibit this reaction.
2. Materials and Reagents:
-
Recombinant human caspase-3
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
This compound (positive control)
-
DMSO (for compound dilution)
-
384-well black, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm)
3. Assay Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound and test compounds in DMSO.
-
Using an automated liquid handler, dispense 1 µL of each test compound, this compound (for positive control wells), or DMSO (for negative control wells) into the appropriate wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant caspase-3 in assay buffer at the desired concentration.
-
Dispense 20 µL of the caspase-3 solution into each well containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a solution of the caspase-3 substrate (Ac-DEVD-AMC) in assay buffer.
-
Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
4. Data Analysis:
-
The percentage of inhibition for each test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Fluorescence_Test_Compound - Fluorescence_Blank) / (Fluorescence_Negative_Control - Fluorescence_Blank))
-
Hits are typically identified as compounds that exhibit a certain threshold of inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).[7]
Data Presentation
The following tables represent hypothetical data from an HTS campaign using the protocol described above, with this compound as the reference compound.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.85 | A measure of assay quality, with >0.5 being excellent for HTS. |
| Signal-to-Background | 12 | The ratio of the mean signal of the negative control to the mean signal of the blank. |
| Hit Rate | 0.5% | The percentage of compounds in the library identified as "hits". |
Table 2: Dose-Response Data for this compound
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 10 | 98.2 ± 2.1 |
| 1 | 95.5 ± 3.4 |
| 0.1 | 80.1 ± 4.5 |
| 0.01 | 52.3 ± 5.1 |
| 0.005 | 50.0 (IC50) |
| 0.001 | 15.6 ± 3.8 |
| 0.0001 | 2.1 ± 1.9 |
Note: The IC50 value for M826 is reported to be 0.005 µM for caspase-3.[1]
Visualizations
Signaling Pathway
Caption: Apoptotic pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Stroke - Ace Therapeutics [acetherapeutics.com]
Application Note: Synergistic Inhibition of Apoptosis Through Lentiviral Delivery of Caspase-3 shRNA and (Rac)-M826 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspase-3 is a critical executioner enzyme in the apoptotic pathway, responsible for the proteolytic cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of programmed cell death.[1][2] Its activation is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][3] Given its pivotal role, caspase-3 has become a significant target for therapeutic intervention in diseases characterized by excessive or insufficient apoptosis, such as neurodegenerative disorders and cancer.[4][5]
This application note details a dual-pronged strategy to potently inhibit caspase-3 activity. The approach combines two distinct mechanisms:
-
Gene Silencing: Lentiviral-mediated delivery of short hairpin RNA (shRNA) to suppress the expression of the CASP3 gene, thereby reducing the cellular pool of pro-caspase-3 protein.[6][7] Lentiviral vectors are efficient tools for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells, enabling stable, long-term gene knockdown.[8][9]
-
Direct Enzyme Inhibition: Treatment with (Rac)-M826, a potent, selective, and reversible small molecule inhibitor of active caspase-3.[10][11]
The combination of reducing caspase-3 synthesis via shRNA and directly inhibiting the activity of any remaining caspase-3 enzyme with this compound offers a potentially synergistic effect.[12] This powerful approach could provide a more complete and sustained blockade of the apoptotic pathway than either treatment alone, making it a valuable research tool and a potential therapeutic strategy. This document provides detailed protocols for lentivirus production, cell treatment, and methods for quantifying the efficacy of this combined approach.
Visualized Pathways and Workflows
Caption: Caspase-3 mediated apoptosis signaling pathway with intervention points.
Caption: Experimental workflow for combined shRNA and this compound treatment.
References
- 1. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Caspase-3 regulates the migration, invasion, and metastasis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lentiviral-mediated RNAi targeting caspase-3 inhibits apoptosis induced by serum deprivation in rat endplate chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lentivirus-based shRNA of Caspase-3 gene silencing inhibits chondrocyte apoptosis and delays the progression of surgically induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. cd-genomics.com [cd-genomics.com]
- 10. Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways of cell death after neonatal hypoxic-ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Combination of Small Molecule Inhibitor and RNA interference Against Anti-apoptotic Bcl-2 Protein in Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Caspase-3 Activity with a Fluorometric Assay in the Presence of (Rac)-M826
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic pathway, making it a key target for therapeutic intervention in various diseases.[1] Fluorometric assays provide a sensitive and high-throughput method for measuring caspase-3 activity by detecting the fluorescence of a reporter molecule cleaved from a specific substrate.[2] (Rac)-M826 is a reversible inhibitor of caspase-3, showing neuroprotective effects in preclinical models.[3][4] When evaluating the efficacy of inhibitors like this compound, it is crucial to employ a robust assay protocol that accounts for the specific properties of the compound, including its mechanism of inhibition and potential for assay interference.
These application notes provide a detailed protocol for measuring caspase-3 activity in the presence of this compound using a fluorometric assay. The protocol incorporates essential controls to address potential autofluorescence or fluorescence quenching by the test compound, ensuring accurate and reliable data.
Signaling Pathway and Experimental Workflow
To understand the context of the assay, it is important to visualize the caspase-3 signaling pathway and the experimental workflow for its measurement.
Caption: Caspase-3 Signaling Pathway.
Caption: Experimental Workflow for Caspase-3 Assay.
Experimental Protocols
Materials and Reagents
-
Cells capable of undergoing apoptosis (e.g., Jurkat, HeLa)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for positive control of inhibition
-
Fluorometric Caspase-3 Assay Kit (containing lysis buffer, reaction buffer, DTT, and a fluorogenic substrate like Ac-DEVD-AMC or DEVD-AFC)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 360-400 nm / 460-505 nm for AMC or AFC substrates)[5][6]
-
Protein assay reagent (e.g., BCA or Bradford)
Protocol for Assessing this compound Interference
Before measuring the inhibitory activity of this compound on caspase-3, it is essential to determine if the compound itself interferes with the fluorescence reading.
3.2.1. Autofluorescence Measurement
-
Prepare a serial dilution of this compound in the assay buffer at the concentrations to be used in the main experiment.
-
In a 96-well black plate, add the this compound dilutions to a set of wells.
-
Include wells with assay buffer only as a blank.
-
Read the fluorescence at the same excitation and emission wavelengths used for the caspase-3 assay.
-
Data Analysis: Subtract the blank reading from all wells. A significant, concentration-dependent increase in fluorescence indicates autofluorescence.
3.2.2. Fluorescence Quenching Measurement
-
Prepare a standard curve of the free fluorophore (e.g., AMC or AFC) in assay buffer.
-
Prepare a serial dilution of this compound at the desired experimental concentrations.
-
In a 96-well black plate, add a constant, known concentration of the free fluorophore to all wells.
-
Add the this compound dilutions to these wells.
-
Include control wells with the fluorophore and assay buffer only.
-
Read the fluorescence.
-
Data Analysis: A concentration-dependent decrease in the fluorescence signal in the presence of this compound indicates quenching.
Protocol for Measuring Caspase-3 Activity
3.3.1. Cell Lysis
-
Induce apoptosis in your cell line of choice using an appropriate stimulus and time course. Include an uninduced control.
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the assay kit, typically on ice for 10-20 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay.
3.3.2. Caspase-3 Assay
-
Prepare the reaction buffer as per the kit instructions, typically by adding DTT immediately before use.[7]
-
In a 96-well black plate, set up the following reactions:
-
Blank: Reaction buffer only.
-
Negative Control: Lysate from uninduced cells + reaction buffer.
-
Positive Control: Lysate from apoptotic cells + reaction buffer.
-
Inhibitor Control: Lysate from apoptotic cells + known caspase-3 inhibitor (e.g., Ac-DEVD-CHO) + reaction buffer.
-
Test Compound (this compound): Lysate from apoptotic cells + various concentrations of this compound + reaction buffer.
-
This compound Autofluorescence Control (if necessary): Reaction buffer + various concentrations of this compound (no lysate).
-
-
Add 50-100 µg of protein lysate to each well.
-
Add the corresponding inhibitors or this compound to the appropriate wells and incubate for 10-15 minutes at room temperature. This pre-incubation allows the reversible inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[7]
-
Measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths. For kinetic assays, readings can be taken at multiple time points.
Data Presentation and Analysis
Data Correction
If this compound was found to be autofluorescent, subtract the fluorescence values of the "this compound Autofluorescence Control" wells from the corresponding "Test Compound" wells. If quenching was observed, more complex mathematical corrections may be necessary, or the use of a different fluorophore may be considered.
Calculation of Caspase-3 Activity
Caspase-3 activity is proportional to the fluorescence intensity. The results can be expressed as Relative Fluorescence Units (RFU) or as a fold-increase in activity compared to the uninduced control.
Determination of IC50
The half-maximal inhibitory concentration (IC50) of this compound can be determined by plotting the percentage of caspase-3 inhibition versus the log concentration of this compound. The percentage of inhibition is calculated as follows:
% Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_positive_control - Fluorescence_blank)] * 100
Example Data Summary
The following table provides an example of how to structure the quantitative data for easy comparison.
| Treatment Group | This compound Conc. (nM) | Raw Fluorescence (RFU) | Corrected Fluorescence (RFU) | % Inhibition |
| Blank | - | 50 | 0 | - |
| Uninduced Control | - | 150 | 100 | - |
| Apoptotic Control | - | 1050 | 1000 | 0 |
| Test Compound | 1 | 850 | 800 | 20 |
| Test Compound | 10 | 550 | 500 | 50 |
| Test Compound | 100 | 250 | 200 | 80 |
| Test Compound | 1000 | 160 | 110 | 89 |
| Inhibitor Control | - | 155 | 105 | 89.5 |
IC50 for this compound: ~10 nM
Conclusion
This application note provides a comprehensive protocol for the accurate measurement of caspase-3 activity in the presence of the reversible inhibitor this compound. By incorporating critical controls for compound interference and considering the reversible nature of the inhibitor, researchers can obtain reliable and reproducible data to evaluate the potency and efficacy of this compound and other potential caspase-3 modulators.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 7. abcam.cn [abcam.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rac Inhibitor (e.g., (Rac)-M826) Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Rac inhibitors, such as (Rac)-M826, for accurate and reproducible cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for a novel Rac inhibitor like this compound in a cell viability assay?
A1: For a novel compound, it is recommended to start with a broad concentration range to establish a dose-response curve. A common approach is a logarithmic or semi-logarithmic dilution series, for instance, from 1 nM to 100 µM.[1] This wide range helps identify the effective concentration window for your specific cell line and assay.
Q2: How do I select the appropriate cell viability assay to test a Rac inhibitor?
A2: The choice of assay depends on the inhibitor's properties, the cell type, and the experimental goals.
-
Metabolic Assays (MTT, MTS, XTT, WST-1, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of viable cells.[2] They are widely used but can be affected by compounds that alter cellular metabolism without causing cell death.[3][4]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays measure the ATP content of viable cells.[5]
-
LDH Release Assays: These assays measure cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes.[5][6]
-
Crystal Violet Assay: This assay measures total protein content and is a simple method for determining cell number.[3]
It is often advisable to use more than one type of assay to confirm results.[7]
Q3: What are the best practices for dissolving and storing a Rac inhibitor?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][3] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]
Q4: How does serum in the culture medium affect the activity of the inhibitor?
A4: Serum proteins can bind to small molecules, potentially reducing the effective concentration of the compound available to the cells.[1] If you suspect significant interference, consider performing experiments in serum-free or reduced-serum conditions.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of the inhibitor at tested concentrations. | The concentration is too low. | Test a higher concentration range.[1] |
| The compound has degraded. | Prepare fresh stock solutions and handle them properly.[3] | |
| The cell line is resistant to the inhibitor's mechanism of action. | Use a positive control compound known to affect the Rac signaling pathway. | |
| High background in colorimetric assays (e.g., MTT). | The compound is chemically interacting with the assay reagent. | Perform a cell-free control experiment by adding the inhibitor and assay reagent to the medium without cells to check for direct reduction of the dye.[2][3] |
| Contamination of cell culture. | Ensure aseptic techniques and check for contamination.[8] | |
| Inconsistent or variable results between experiments. | Inconsistent cell culture conditions (e.g., cell passage number, confluency). | Standardize all cell culture parameters.[1] |
| Pipetting errors, especially during serial dilutions. | Ensure accurate and consistent pipetting and regularly calibrate pipettes.[1] | |
| Compound precipitation in the media. | Visually inspect the media for precipitation, especially at higher concentrations.[3] Consider reducing the final DMSO concentration.[3] | |
| Discrepancy between different viability assays (e.g., MTT vs. ATP-based). | The inhibitor may have cytostatic effects (inhibiting proliferation) rather than cytotoxic effects (causing cell death). | Metabolic assays like MTT reflect changes in metabolic activity which may not directly correlate with cell death.[3][4] An ATP-based assay might provide a more direct measure of viability. |
| Different assay kinetics. | Perform a time-course experiment with multiple assays to understand the kinetics of the cellular response.[3] |
Experimental Protocols
Protocol 1: Determining the IC50 of a Rac Inhibitor using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the Rac inhibitor in the culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control.[1]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.[1]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[1]
-
MTT Assay:
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Plot the cell viability versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
Protocol 2: Cell-Free Assay to Test for Compound Interference
-
Plate Setup: Prepare a 96-well plate with complete cell culture medium but without any cells.
-
Compound Addition: Add the Rac inhibitor at the same concentrations used in your cell-based experiment.
-
Reagent Addition: Add the cell viability assay reagent (e.g., MTT, MTS, XTT) to each well.
-
Incubation: Incubate the plate for the standard duration of the assay.
-
Data Acquisition: Read the absorbance or fluorescence at the appropriate wavelength. A significant signal in the absence of cells indicates direct interference of your compound with the assay reagents.[3]
Visualizations
Caption: Workflow for determining the IC50 value of a Rac inhibitor.
Caption: A logical guide for troubleshooting inconsistent experimental results.
Caption: Simplified overview of the Rac signaling pathway and the point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting (Rac)-M826 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Rac)-M826, a selective and reversible caspase-3 inhibitor.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: Issues with dissolving this compound in aqueous buffers are often due to its low intrinsic aqueous solubility. Here is a step-by-step approach to address this:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: It is highly recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Common choices include dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Serial Dilution into Aqueous Buffer: Once you have a clear stock solution, you can perform serial dilutions into your aqueous buffer of choice to achieve the desired final concentration. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which can prevent precipitation.
-
Consider the Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can affect cellular assays. It is best practice to keep the final organic solvent concentration below 1%, and ideally below 0.1%. Remember to include a vehicle control (buffer with the same concentration of organic solvent) in your experiments.
Q2: I've prepared my this compound solution, but I see precipitation over time. How can I prevent this?
A2: Precipitation of this compound from an aqueous solution after initial dissolution can be due to several factors:
-
pH of the Buffer: The solubility of this compound may be pH-dependent. One study indicates that M826 is stable in solutions with a pH ranging from 3 to 7.[1] If your buffer's pH is outside this range, consider adjusting it. The pH of a 1 mM solution of M826 in 5% dextrose has been reported to be 3.13.[1]
-
Buffer Composition: Certain buffer components can interact with your compound and reduce its solubility. If you continue to experience precipitation, you might try a different buffer system.
-
Storage Conditions: It is recommended to prepare fresh working solutions from your organic stock for each experiment. If you need to store aqueous dilutions, do so for the shortest time possible and consider if refrigeration or freezing is appropriate, though this may sometimes promote precipitation. Always bring solutions to room temperature and ensure they are fully dissolved before use.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: Direct dissolution in aqueous buffers like Phosphate Buffered Saline (PBS) is often challenging for compounds with low water solubility. While not extensively documented for this compound, it is generally advisable to first create a stock solution in an organic solvent as described in Q1. This method provides a more reliable and reproducible way to achieve the desired concentration in your aqueous experimental medium.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the racemic mixture of M826, which is a potent, selective, and reversible non-peptide inhibitor of caspase-3.[2][3][4] It is used in research, particularly in studies related to apoptosis (programmed cell death) and neuroprotection.[2][3][5][6]
Q2: What is the molecular formula and CAS number for this compound?
A2: The molecular formula for this compound is C28H45N7O6, and its CAS number is 2649883-37-2.[7]
Q3: In which solvents is this compound soluble?
Q4: What is the mechanism of action of this compound?
A4: this compound is a racemate of M826, a selective inhibitor of caspase-3.[2][3][4] Caspase-3 is a key executioner caspase in the apoptotic pathway.[8] By inhibiting caspase-3, M826 can block the downstream events of apoptosis.[3][5]
Quantitative Data
| Parameter | Value | Buffer/Solvent | Source |
| pH of 1 mM M826 | 3.13 | 5% Dextrose Solution | [1] |
| pH Stability Range | 3 - 7 | Aqueous Solution | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Calculate the required mass: Based on the molecular weight of this compound (575.7 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * Volume (L) * 575.7 g/mol * 1000 mg/g
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound into a sterile, low-adhesion microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Visualizations
References
- 1. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways of cell death after neonatal hypoxic-ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [chembk.com]
- 8. Caspase 3 - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Off-Target Effects of Novel Inhibitors in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating off-target effects of novel small molecule inhibitors, exemplified by the hypothetical compound (Rac)-M826, particularly in the context of long-term experimental studies. Adherence to these guidelines is crucial for ensuring data integrity and the successful translation of preclinical findings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in long-term studies with a new inhibitor like this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a major concern in long-term studies because they can lead to:
-
Cellular toxicity: Off-target binding can disrupt essential cellular pathways, leading to cell death or other toxic effects that are not related to the inhibition of the intended target.[1]
-
Development of compensatory mechanisms: Over time, cells may adapt to the inhibition of off-target proteins by altering signaling pathways, which can mask the true effect of inhibiting the intended target.
-
Lack of translatability: Promising results in preclinical models may not translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.[1]
Q2: I am observing an unexpected phenotype in my long-term experiment with this compound. How can I determine if this is an off-target effect?
A2: Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. A multi-pronged approach is recommended:
-
Confirm On-Target Engagement: Utilize techniques like a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target in your experimental system.[1]
-
Use a Structurally Unrelated Inhibitor: If another inhibitor for the same target with a different chemical scaffold is available, test whether it recapitulates the observed phenotype. If it does, it strengthens the evidence for an on-target effect.
-
Genetic Knockdown/Knockout: Employ methods like CRISPR-Cas9 or siRNA to reduce the expression of the intended target protein.[1][2] If the phenotype persists even in the absence of the target, it is highly indicative of an off-target effect.[1]
-
Dose-Response Analysis: Carefully titrate this compound to determine the minimal concentration required to achieve the desired on-target effect. Off-target effects are often more pronounced at higher concentrations.[1]
-
Use an Inactive Control: If available, a structurally similar but biologically inactive analog of this compound can serve as an excellent negative control. This helps to rule out effects caused by the chemical scaffold itself.[1]
Q3: What proactive measures can I take to minimize off-target effects from the beginning of my long-term study?
A3: Proactive experimental design is key to minimizing the impact of off-target effects. Consider the following strategies:
-
Thorough Inhibitor Characterization: Before initiating long-term studies, perform comprehensive selectivity profiling to understand the broader kinase interaction landscape of this compound.
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to identify the lowest concentration of this compound that elicits the desired on-target activity.[1]
-
Include Multiple Control Groups: Your experimental design should include vehicle controls, and if possible, a positive control (a known modulator of the pathway) and a negative control (an inactive analog).
-
Orthogonal Validation Methods: Do not rely on a single experimental approach. Validate your findings using multiple techniques and cell lines to ensure the observed effects are consistent and not an artifact of a particular system.
Troubleshooting Guides
Issue 1: Inconsistent results are observed between different cell lines treated with this compound.
-
Possible Cause: The expression levels of the on-target or off-target proteins may vary between cell lines.[1]
-
Troubleshooting Steps:
-
Confirm Target Expression: Use Western Blot or qPCR to verify that the intended target of this compound is expressed at comparable levels in all cell lines used in your study.[1]
-
Investigate Off-Target Expression: If a primary off-target is suspected from selectivity profiling data, check its expression level across the different cell lines.
-
Standardize Cell Culture Conditions: Ensure that all cell lines are cultured under consistent conditions (e.g., media, serum concentration, passage number) as variations can influence cellular signaling and drug response.
-
Issue 2: Cells treated with this compound for an extended period develop resistance or an altered phenotype.
-
Possible Cause: Long-term inhibition of the primary target or an off-target may lead to the activation of compensatory signaling pathways or epigenetic reprogramming.
-
Troubleshooting Steps:
-
Pathway Analysis: Perform phosphoproteomic or transcriptomic analysis to identify signaling pathways that are altered in the resistant or phenotypically changed cells compared to the parental cells.
-
Investigate Upstream and Downstream Targets: Use techniques like Western blotting to examine the activation state of key proteins upstream and downstream of the intended target to look for feedback loops or bypass mechanisms.
-
Combination Therapy Approach: If a compensatory pathway is identified, consider using a combination of this compound with an inhibitor of the compensatory pathway to overcome resistance.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the lowest concentration of this compound that effectively inhibits the intended target without causing significant off-target effects or cytotoxicity.
Methodology:
-
Cell Viability Assay:
-
Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for a period relevant to your long-term study (e.g., 72 hours).
-
Assess cell viability using a standard method such as MTT or a commercial kit (e.g., CellTiter-Glo®).
-
Calculate the IC50 (half-maximal inhibitory concentration) for cell viability.
-
-
On-Target Inhibition Assay:
-
Treat cells with a range of this compound concentrations below the cytotoxic IC50.
-
Lyse the cells and perform a Western blot to detect the phosphorylation status of a known direct downstream substrate of the target protein.
-
Determine the lowest concentration of this compound that results in maximal inhibition of substrate phosphorylation. This is your optimal working concentration.
-
Protocol 2: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Provider: Submit the compound to a commercial service provider that offers large-scale kinase screening panels (e.g., Eurofins, Reaction Biology). These services typically test the compound at a fixed concentration (e.g., 1 µM or 10 µM) against hundreds of kinases.
-
Data Analysis: The results are usually provided as percent inhibition relative to a control. Analyze the data to identify any kinases that are significantly inhibited by this compound. For significant off-targets, it is advisable to perform follow-up IC50 determinations to quantify the potency of inhibition.
| Parameter | Description | Example Data for this compound |
| Primary Target | The intended biological target of the inhibitor. | Kinase X |
| Primary Target IC50 | The concentration of inhibitor required to inhibit the primary target by 50%. | 50 nM |
| Off-Target Kinases | Unintended kinase targets of the inhibitor. | Kinase Y, Kinase Z |
| Off-Target IC50 | The concentration of inhibitor required to inhibit the off-target kinase by 50%. | Kinase Y: 5 µM, Kinase Z: 25 µM |
| Selectivity Score | A quantitative measure of selectivity, often expressed as the ratio of the off-target IC50 to the on-target IC50. | For Kinase Y: 100-fold (5000 nM / 50 nM) |
| Table 1: Example Data Presentation for Kinase Selectivity Profiling. This table should be populated with actual experimental data. |
Visualizations
Caption: Experimental workflow for characterizing a novel inhibitor.
Caption: On-target vs. off-target signaling pathways.
Caption: Troubleshooting unexpected phenotypes.
References
(Rac)-M826 stability and storage best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of (Rac)-M826, a selective and reversible caspase-3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the racemic mixture of M826, a potent and selective reversible inhibitor of caspase-3, with an IC50 value of 0.005 µM.[1] It is utilized in research, particularly in studies related to neurological diseases and apoptosis.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For creating high-concentration stock solutions of hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. It is advisable to use a fresh stock of anhydrous DMSO to avoid introducing moisture, which can accelerate degradation.
Q3: How can I prevent the precipitation of this compound when diluting it in an aqueous buffer for my experiment?
Precipitation can occur when a concentrated DMSO stock solution is diluted into an aqueous medium. To mitigate this, it is recommended to perform initial serial dilutions in DMSO before the final dilution into your aqueous experimental buffer. Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, but it is crucial to include a vehicle control with the same DMSO concentration in your experimental design.
Stability and Storage Best Practices
Proper storage of this compound is critical to maintain its stability and activity. Below is a summary of recommended storage conditions.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | 4°C | Not specified | Sealed storage, away from moisture and light.[1] |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture and light.[1] |
| -20°C | 1 month | Sealed storage, away from moisture and light.[1] |
Best Practices for Handling:
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Desiccation: Store the solid form of this compound in a desiccator to protect it from moisture.
-
Light Protection: this compound should be stored away from light. Use amber vials or wrap vials in foil.
Troubleshooting Guide
Issue: Low or no inhibitory activity observed in a caspase-3 assay.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure the compound has been stored correctly according to the recommended conditions. Prepare fresh stock solutions if degradation is suspected. |
| Precipitation of Compound | Visually inspect the final assay solution for any precipitate. If observed, optimize the dilution method as described in the FAQs. |
| Incorrect Concentration | Verify the calculations for your stock solution and final working concentrations. |
| Assay Conditions | Ensure the pH and other components of your assay buffer are optimal for caspase-3 activity. |
Issue: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Repeated Freeze-Thaw Cycles | Prepare fresh aliquots of your stock solution for each experiment to ensure consistent potency. |
| DMSO Concentration Variability | Maintain a consistent final DMSO concentration across all wells, including controls. |
| Cell-Based Assay Variability | Ensure consistent cell seeding density, passage number, and treatment times. |
Experimental Protocols
Detailed Methodology for In Vitro Caspase-3 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on purified active caspase-3.
Materials:
-
This compound
-
Purified active human caspase-3
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
DMSO
-
96-well microplate (clear for colorimetric assays, black for fluorescent assays)
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to achieve a range of desired concentrations.
-
Assay Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture by adding the components in the following order:
-
Assay Buffer
-
Desired final concentration of this compound (ensure the final DMSO concentration is consistent and low, e.g., <1%)
-
Purified active caspase-3
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the caspase-3 substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance (at 405 nm for Ac-DEVD-pNA) or fluorescence at regular intervals for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of substrate cleavage for each concentration of this compound. Calculate the percent inhibition relative to a vehicle control (containing only DMSO) and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Workflow for determining the IC50 of this compound in a caspase-3 inhibition assay.
References
Technical Support Center: Overcoming Resistance to Apoptosis Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome resistance to apoptosis inhibition, with a focus on targeting the anti-apoptotic protein Mcl-1. While the specific compound (Rac)-M826 is a potent caspase-3 inhibitor, a common challenge in the field is the development of resistance to upstream inhibitors of apoptosis, particularly those targeting the Bcl-2 family of proteins, such as Mcl-1. This guide addresses issues related to the use of Mcl-1 inhibitors and strategies to circumvent resistance.
Frequently Asked Questions (FAQs)
Q1: What is Mcl-1 and why is it a target for cancer therapy?
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family.[1][2] It plays a crucial role in cell survival by binding to and sequestering pro-apoptotic proteins like Bak and Noxa, thereby preventing the initiation of the intrinsic apoptosis pathway.[1][3] Mcl-1 is frequently overexpressed in various cancers, which contributes to tumor progression, drug resistance, and poor prognosis.[1][2][3] This dependency on Mcl-1 for survival makes it an attractive target for cancer therapy.[1][2]
Q2: We are observing decreased sensitivity to our Mcl-1 inhibitor over time in our cell line. What are the potential mechanisms of resistance?
Resistance to Mcl-1 inhibitors can arise through several mechanisms:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for Mcl-1 inhibition by upregulating other pro-survival Bcl-2 family members, such as Bcl-2 or Bcl-xL.[4] This shift in dependency allows the cells to continue sequestering pro-apoptotic proteins and evade cell death.[5]
-
Mutations in the Mcl-1 binding groove: Although less common, mutations in the BH3-binding groove of Mcl-1 can reduce the binding affinity of the inhibitor, rendering it less effective.
-
Increased Mcl-1 protein stability: Some Mcl-1 inhibitors have been shown to paradoxically increase the stability of the Mcl-1 protein itself.[3][6] This can occur through interference with ubiquitination and de-ubiquitination processes that control Mcl-1 degradation.[3][6]
-
Activation of alternative survival pathways: Cells may activate other signaling pathways that promote survival and bypass the need for Mcl-1.
Q3: How can we overcome resistance to Mcl-1 inhibitors in our experiments?
Several strategies can be employed to overcome resistance:
-
Combination therapy: Combining Mcl-1 inhibitors with inhibitors of other anti-apoptotic proteins, such as Bcl-2 inhibitors (e.g., Venetoclax), can be highly effective.[5] This dual targeting prevents the cancer cells from switching their survival dependency.[5]
-
Targeting Mcl-1 expression or stability: Using agents that decrease the transcription or translation of Mcl-1, or promote its degradation, can re-sensitize resistant cells.
-
Modulating upstream signaling pathways: Targeting pathways that regulate Mcl-1 expression, such as the MEK/ERK pathway, can also be a viable strategy.[3]
Q4: Are there known off-target effects or toxicities associated with Mcl-1 inhibitors?
Yes, a significant concern with Mcl-1 inhibitors is on-target toxicity in healthy tissues that also depend on Mcl-1 for survival, such as cardiomyocytes.[7][8] This has led to observations of cardiotoxicity in some preclinical and clinical studies, manifesting as asymptomatic troponin elevation or, in rare cases, myocarditis.[8] Researchers should carefully monitor for signs of toxicity in their experimental models.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell viability despite Mcl-1 inhibitor treatment in a supposedly sensitive cell line. | 1. Incorrect dosage or inhibitor instability: The concentration of the inhibitor may be too low, or the compound may have degraded. 2. High baseline expression of other anti-apoptotic proteins: The cell line may have high endogenous levels of Bcl-2 or Bcl-xL, making it inherently less sensitive to Mcl-1 inhibition alone.[4][5] 3. Cell culture conditions: High serum concentrations or other growth factors in the media may be promoting cell survival. | 1. Perform a dose-response curve to determine the optimal concentration. Ensure proper storage and handling of the inhibitor. 2. Profile the expression levels of Bcl-2 family proteins using Western blot or qPCR. Consider combination therapy with a Bcl-2 or Bcl-xL inhibitor. 3. Optimize cell culture conditions by, for example, reducing serum concentration during the experiment. |
| Development of resistance in a previously sensitive cell line. | 1. Acquired upregulation of Bcl-2 or Bcl-xL: Prolonged treatment can lead to the selection of cells that have upregulated other survival proteins.[5] 2. Increased Mcl-1 protein levels: The inhibitor may be stabilizing the Mcl-1 protein.[3][6] | 1. Analyze the protein expression of Bcl-2 family members in the resistant cells compared to the parental line. Test the efficacy of combination therapy. 2. Measure Mcl-1 protein levels over time following inhibitor treatment. Consider using an agent that promotes Mcl-1 degradation in combination. |
| Inconsistent results between experiments. | 1. Variability in cell passage number: Cell characteristics can change with prolonged culturing. 2. Inconsistent inhibitor preparation: Errors in serial dilutions or solvent evaporation can lead to inaccurate concentrations. 3. Variable cell density at the time of treatment. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Prepare fresh dilutions of the inhibitor for each experiment. 3. Ensure consistent cell seeding density across all wells and experiments. |
Quantitative Data Summary
Table 1: Efficacy of Select Mcl-1 Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | IC50 / EC50 | Reference |
| AZD5991 | H929 (Multiple Myeloma) | 64 nM (EC50) | [5] |
| AZD5991 | MM.1S (Multiple Myeloma) | 417 nM (EC50) | [5] |
| S63845 | HUCCT1 (Cholangiocarcinoma) | ~10 µM (for DNA damage induction) | [9] |
| S63845 | KPNYN (Cholangiocarcinoma) | ~10 µM (for DNA damage induction) | [9] |
Table 2: this compound Activity
| Compound | Target | IC50 / EC50 | Cell Line / Assay | Reference |
| M826 | Caspase-3 | 0.005 µM (IC50) | Enzymatic Assay | [10] |
| M826 | Camptothecin-induced apoptosis | 21 nM (EC50) | NT2 cells | [10] |
Key Experimental Protocols
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells at an appropriate density and treat with the Mcl-1 inhibitor and/or other compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Bcl-2 Family Proteins
This protocol is used to determine the expression levels of key apoptosis-regulating proteins.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, Bcl-2, Bcl-xL, Bak, Bax, Bim, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine relative protein expression levels.
Visualizations
Caption: Intrinsic apoptosis pathway highlighting the role of Mcl-1.
Caption: A logical workflow for troubleshooting resistance to Mcl-1 inhibitors.
Caption: Key mechanisms leading to acquired resistance against Mcl-1 inhibitors.
References
- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 2. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Toxicity of (Rac)-M826 in Chronic Dosing Paradigms
Disclaimer: Information regarding the specific compound "(Rac)-M826" is not publicly available. This guide provides general strategies and protocols for minimizing the toxicity of novel small molecule inhibitors in chronic dosing studies, which may be applicable to this compound. Researchers should adapt these recommendations based on the specific characteristics of their molecule.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What are the initial steps to consider for minimizing toxicity before starting a chronic dosing study? | A1: Before initiating a chronic dosing study, it is crucial to have a thorough preclinical assessment. This includes in vitro cytotoxicity assays across various cell lines to determine the therapeutic index, and short-term in vivo studies to identify potential on-target and off-target toxicities. Pharmacokinetic (PK) and pharmacodynamic (PD) modeling can also help in predicting optimal dosing regimens. |
| Q2: What are common signs of toxicity to monitor in animal models during chronic dosing? | A2: Common signs of toxicity include significant body weight loss (typically >15-20%), changes in food and water consumption, altered behavior (lethargy, agitation), ruffled fur, and changes in posture.[1] Regular monitoring of these clinical signs is essential for early detection of adverse effects. |
| Q3: How can the dosing regimen be optimized to reduce toxicity? | A3: Optimizing the dosing regimen is a key strategy. This can involve reducing the dose, changing the frequency of administration (e.g., from daily to intermittent dosing), or exploring alternative routes of administration that might reduce systemic exposure and target organ toxicity.[1] |
| Q4: What is the role of therapeutic drug monitoring (TDM) in minimizing toxicity? | A4: TDM involves measuring drug concentrations in plasma to ensure they remain within a safe and effective range.[2] For compounds with a narrow therapeutic index, TDM can be invaluable in personalizing dosages and preventing the accumulation of toxic drug levels.[2] |
| Q5: Can combination therapies help in reducing the toxicity of a primary agent? | A5: Yes, combining the primary agent with another compound can sometimes allow for a dose reduction of the primary agent, thereby decreasing its toxicity while maintaining or even enhancing therapeutic efficacy through synergistic effects.[1] |
Troubleshooting Guides
Issue 1: Significant Body Weight Loss Observed in Animal Models
| Possible Cause | Troubleshooting Step |
| Dose is too high, leading to systemic toxicity. | Reduce the dose of this compound. If efficacy is compromised, consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for recovery.[1] |
| Gastrointestinal (GI) toxicity. | Administer the compound with food if it's orally dosed. Consider co-administration of a GI protectant, following appropriate veterinary consultation and ethical guidelines. |
| Dehydration. | Ensure easy access to water. In severe cases, subcutaneous fluid administration may be necessary. |
Issue 2: Elevated Liver Enzymes (ALT/AST) Indicating Hepatotoxicity
| Possible Cause | Troubleshooting Step |
| Direct drug-induced liver injury. | Lower the dose or switch to an intermittent dosing schedule.[1] |
| Formation of toxic metabolites. | Investigate the metabolic profile of this compound. If a reactive metabolite is identified, consider strategies to reduce its formation, such as co-administration of an inhibitor of the metabolizing enzyme, though this requires extensive further study.[2][3] |
| Idiosyncratic drug reaction. | While difficult to predict, monitor animals closely and remove any individuals showing severe signs of hepatotoxicity from the study. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential dose-limiting toxicities of this compound in a short-term in vivo study.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or BALB/c mice).
-
Group Allocation: Divide animals into at least four groups (n=5-10 per sex per group): a vehicle control group and three or more dose groups of this compound.
-
Dosing: Administer this compound daily for 7-14 days via the intended clinical route.
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Measure food and water consumption.
-
At the end of the study, collect blood for complete blood count (CBC) and serum biochemistry (including liver and kidney function markers).
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity, defined by parameters such as >15-20% body weight loss, significant changes in blood parameters, or severe histopathological findings.[1]
Protocol 2: Chronic Toxicity Study with Intermittent Dosing
Objective: To evaluate the long-term safety of this compound using an intermittent dosing schedule to minimize cumulative toxicity.
Methodology:
-
Animal Model and Group Allocation: Similar to the dose-range finding study, but with a larger group size (n=10-20 per sex per group) to account for the longer duration.
-
Dosing Regimens:
-
Group 1: Vehicle control (daily).
-
Group 2: this compound at a selected dose (e.g., 75% of MTD) administered daily.
-
Group 3: this compound at the MTD administered on an intermittent schedule (e.g., 5 days on, 2 days off).
-
Group 4: this compound at a higher dose than the MTD on a more spaced intermittent schedule (e.g., 3 days on, 4 days off).
-
-
Duration: The study duration should be relevant to the intended clinical use (e.g., 28 days, 90 days, or longer).[4][5]
-
Monitoring and Endpoints: Includes all monitoring from the dose-range finding study, with interim blood collections and analyses at selected time points.
Data Presentation
Table 1: Illustrative Hematological Data from a 28-Day Chronic Toxicity Study
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| White Blood Cells (x10⁹/L) | 8.5 ± 1.2 | 8.2 ± 1.5 | 6.1 ± 0.9 |
| Red Blood Cells (x10¹²/L) | 7.2 ± 0.5 | 7.1 ± 0.6 | 5.8 ± 0.7 |
| Hemoglobin (g/dL) | 14.1 ± 1.0 | 13.9 ± 1.2 | 11.5 ± 1.1 |
| Platelets (x10⁹/L) | 750 ± 150 | 730 ± 160 | 550 ± 120 |
| Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. This is placeholder data. |
Table 2: Illustrative Serum Biochemistry Data from a 28-Day Chronic Toxicity Study
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 10 | 50 ± 12 | 150 ± 35 |
| Aspartate Aminotransferase (AST) (U/L) | 60 ± 15 | 65 ± 18 | 200 ± 40 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 5 | 22 ± 6 | 25 ± 7 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |
| Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. This is placeholder data. |
Visualizations
Caption: Workflow for minimizing toxicity in chronic dosing studies.
Caption: Potential on- and off-target effects of a small molecule inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of (Rac)-M826 for Caspase-3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with (Rac)-M826, a racemic mixture containing the potent, selective, and reversible caspase-3 inhibitor, M826. Our goal is to help you enhance the specificity of your experiments and overcome common hurdles in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from M826?
A1: this compound is the racemic form of M826, meaning it contains both enantiomers of the molecule.[1] M826 is a potent, selective, and reversible non-peptide inhibitor of caspase-3 with a reported IC₅₀ value of 5 nM.[2][3] As the activity of chiral molecules often resides in a single enantiomer, the potency of this compound may be lower than that of pure M826. For experiments requiring the highest potency and selectivity, use of the specific enantiomer M826 is recommended.
Q2: What is the known selectivity profile of M826?
Q3: What are the main signaling pathways involving caspase-3?
A3: Caspase-3 is a key executioner caspase in the apoptotic signaling cascade. It can be activated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspase-3, which then cleaves a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Caspase-3 Activation Pathways
Troubleshooting Guides
Issue: Lack of Observed Specificity for Caspase-3 in Cellular Assays
Users may observe that this compound appears to inhibit other cellular processes or does not show the expected selectivity for caspase-3-mediated events.
| Possible Cause | Suggested Action |
| Off-target effects on other caspases | The inhibitor may be affecting other caspases, particularly at higher concentrations. Caspases-3 and -7 share similar substrate specificities.[5] |
| Cross-reactivity with other cysteine proteases | Non-peptide inhibitors can sometimes interact with other cysteine proteases like calpains or cathepsins.[6][7] |
| Indirect effects on signaling pathways | Inhibition of one component in a complex signaling network can have unforeseen downstream consequences that mimic off-target effects. |
| Presence of the less active enantiomer | The racemic mixture contains an enantiomer that may have different off-target activities or lower potency, requiring higher concentrations that increase the likelihood of off-target effects. |
Workflow for Investigating Off-Target Effects
Investigating Off-Target Effects Workflow
Data Presentation
Table 1: Comparative Inhibitory Activity of M826 and Other Non-Peptide Caspase-3 Inhibitors
| Inhibitor | Target Caspase | IC₅₀ / Kᵢ | Selectivity Notes | Reference |
| M826 | Caspase-3 | IC₅₀: 5 nM | ~2-fold selective over Caspase-7 (IC₅₀: 10 nM). | [4] |
| Caspase-3 | Kᵢ: 0.7 nM | |||
| Compound 66b | Caspase-3 | Kᵢ: 20 nM | 8-500-fold selective over a panel of seven other caspases (1, 2, 4-8). | [2] |
| Isatin Sulfonamide (Compound 34) | Caspase-3 / Caspase-7 | 2-6 nM | ~1000-fold selective for caspases-3 and -7 versus caspases-1, -2, -4, -6, and -8. ~20-fold more selective versus caspase-9. | [8] |
| ML132 | Caspase-1 | IC₅₀: 34.9 nM | Highly selective for caspase-1. IC₅₀ for Caspase-3 is >10 µM. | [9] |
Experimental Protocols
Protocol 1: Determining the IC₅₀ of this compound Against a Panel of Caspases
Objective: To quantitatively assess the inhibitory potency and selectivity of this compound against various caspases.
Materials:
-
Purified, active recombinant human caspases (e.g., caspase-1, -2, -3, -6, -7, -8, -9)
-
This compound stock solution (in DMSO)
-
Caspase-specific fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Serial Dilutions of this compound: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations to be tested.
-
Enzyme Preparation: Dilute each caspase to its optimal working concentration in cold assay buffer.
-
Assay Setup: In the 96-well plate, add the following to each well:
-
Assay buffer
-
Diluted this compound or vehicle control (DMSO)
-
Diluted active caspase
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the corresponding fluorogenic substrate to each well to a final concentration within the linear range of the assay.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths every 1-2 minutes for at least 30 minutes at 37°C.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for each caspase.
-
Protocol 2: Cell-Based Assay to Confirm Caspase-3 Specificity
Objective: To verify the specific inhibition of caspase-3 by this compound in a cellular context.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound
-
Cell-permeable, fluorochrome-labeled inhibitor of caspases (FLICA) specific for active caspase-3 (e.g., FAM-DEVD-FMK)
-
General caspase inhibitor (e.g., Z-VAD-FMK) as a positive control for apoptosis inhibition.
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Pre-treat cells with various concentrations of this compound or Z-VAD-FMK for 1 hour.
-
Induce apoptosis by adding the apoptosis-inducing agent. Include an untreated control group.
-
-
Incubation: Incubate the cells for the optimal time required to induce apoptosis and caspase-3 activation.
-
Labeling with FLICA: Add the caspase-3-specific FLICA reagent to the cell cultures and incubate according to the manufacturer's instructions to allow for the labeling of cells with active caspase-3.
-
Cell Staining and Acquisition:
-
Wash the cells with an appropriate wash buffer.
-
Resuspend the cells in a binding buffer.
-
Analyze the cells by flow cytometry, measuring the fluorescence of the FLICA reagent.
-
-
Data Analysis:
-
Quantify the percentage of FLICA-positive cells in each treatment group.
-
A specific caspase-3 inhibitor should show a dose-dependent decrease in the percentage of FLICA-positive cells, similar to the effect of the general caspase inhibitor.
-
Medicinal Chemistry Strategies to Enhance Specificity
For researchers in drug development, if this compound shows insufficient specificity, medicinal chemistry efforts can be employed to improve its profile. These strategies often involve modifying the inhibitor's structure to exploit differences in the active sites of various caspases.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the M826 scaffold and evaluate the impact on potency and selectivity against a panel of caspases.
-
Targeting Unique Subsites: The active sites of caspases have subsites (S1, S2, S3, S4) that recognize the amino acid residues of their substrates. While the S1 pocket is highly conserved for aspartate, the other subsites show more variability. Modifying the inhibitor to create more favorable interactions with the unique residues of the caspase-3 subsites can enhance selectivity.[8]
-
Conformational Constraint: Introducing rigid structural elements into the inhibitor can lock it into a conformation that is more complementary to the active site of caspase-3 than to other caspases.[10]
-
Allosteric Inhibition: Designing inhibitors that bind to a site other than the active site (an allosteric site) can provide a higher degree of specificity, as allosteric sites are generally less conserved than active sites.
References
- 1. medium.com [medium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The protein structures that shape caspase activity, specificity, activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Talk between Two Cysteine Protease Families: Activation of Caspase-12 by Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-talk between two cysteine protease families. Activation of caspase-12 by calpain in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flowchart Creation [developer.mantidproject.org]
Validation & Comparative
A Comparative Efficacy Analysis of (Rac)-M826 and Other Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the caspase inhibitor (Rac)-M826 with other prominent caspase inhibitors. The focus is on efficacy, selectivity, and mechanism of action, supported by quantitative data and detailed experimental protocols to aid in research and development decisions.
Introduction to Caspases and Their Inhibition
Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation. They are categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). The activation of these proteases in a cascade-like fashion leads to the cleavage of specific cellular substrates, resulting in the morphological and biochemical hallmarks of apoptosis. Given their critical role in various diseases, including neurodegenerative disorders, liver disease, and cancer, caspase inhibitors are a significant area of therapeutic research.
This compound: A Selective Caspase-3 Inhibitor
This compound is the racemic mixture of M826, a potent, selective, and reversible non-peptide inhibitor of caspase-3.[1][2] Its active enantiomer, M826, demonstrates high efficacy in inhibiting caspase-3, a key executioner caspase.[2] Due to its selectivity, M826 and its racemic form are valuable tools for studying the specific roles of caspase-3 in apoptotic pathways and have shown neuroprotective effects in preclinical models of neonatal hypoxic-ischemic brain injury and Huntington's disease.[3][4][5][6]
Comparative Efficacy of Caspase Inhibitors
The efficacy of a caspase inhibitor is determined by its potency (commonly measured by the half-maximal inhibitory concentration, IC50) and its selectivity across the caspase family. Inhibitors are broadly classified as either pan-caspase (broad-spectrum) or selective inhibitors.
Data Presentation: Quantitative Comparison of Caspase Inhibitors
The following table summarizes the in vitro efficacy of this compound's active form (M826) and other widely used caspase inhibitors against various caspases. Lower IC50 values indicate higher potency.
| Inhibitor | Type | Target Caspase(s) | IC50 / Kᵢ Values (nM) | Reversibility |
| M826 (Active form of this compound) | Selective | Caspase-3 | 5 [2][4] | Reversible[2] |
| Caspase-7 | 10[4] | |||
| Emricasan (IDN-6556) | Pan-caspase | Caspase-1 | 0.4[7] | Irreversible[8] |
| Caspase-2 | 20[7] | |||
| Caspase-3 | 2[7] | |||
| Caspase-6 | 4[7] | |||
| Caspase-7 | 6[7] | |||
| Caspase-8 | 6[7] | |||
| Caspase-9 | 0.3[7] | |||
| Z-VAD-FMK | Pan-caspase | Broad Spectrum | 25 - 400 (for various caspases)[9] | Irreversible[10][11] |
| Belnacasan (VX-765) | Selective | Caspase-1 | Kᵢ: 0.8[12][13][14] | Irreversible (prodrug)[12] |
| Caspase-4 | Kᵢ: < 0.6[12][13][14] |
Signaling Pathway Visualization
The diagram below illustrates the two primary apoptosis signaling pathways, the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, highlighting the central role of initiator and executioner caspases.
Caption: Overview of apoptosis pathways and targets of various caspase inhibitors.
Experimental Protocols
Key Experiment: In Vitro Caspase-3 Fluorometric Activity Assay
This protocol outlines a common method for determining the inhibitory effect of a compound on caspase-3 activity.
Objective: To quantify the IC50 value of an inhibitor against recombinant human caspase-3.
Materials:
-
Recombinant active human caspase-3
-
Caspase inhibitor stock solution (e.g., this compound in DMSO)
-
Assay Buffer (e.g., 10 mM Tris, pH 7.5, 0.1% CHAPS, 1 mM DTT, 5% DMSO)[15]
-
Fluorogenic Caspase-3 Substrate: Ac-DEVD-AFC (7-amino-4-trifluoromethylcoumarin) or Ac-DEVD-AMC (7-amino-4-methylcoumarin)[16][17][18][19][20]
-
96-well black microplate
-
Fluorescence microplate reader
Workflow Diagram:
Caption: Experimental workflow for a fluorometric caspase inhibition assay.
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in Assay Buffer. Include a vehicle control (DMSO) and a positive control inhibitor if available.[16]
-
Enzyme Addition: To each well of a 96-well plate, add the diluted inhibitor. Subsequently, add a fixed concentration of recombinant active caspase-3.[17][18]
-
Pre-incubation: Incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation: Add the caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AFC) to all wells to initiate the enzymatic reaction. The final concentration is typically around 50 µM.[18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[16][17]
-
Measurement: Read the fluorescence using a microplate reader. For the Ac-DEVD-AFC substrate, use an excitation wavelength of approximately 400 nm and an emission wavelength of 505 nm.[19]
-
Data Analysis: The fluorescence intensity is directly proportional to the caspase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The choice of a caspase inhibitor depends critically on the research or therapeutic goal.
-
This compound (and its active form M826) is a highly potent and selective inhibitor of the key executioner caspase-3. Its reversibility and selectivity make it an excellent tool for studies where the specific role of caspase-3 needs to be elucidated without broadly affecting other apoptotic or inflammatory pathways.
-
Emricasan and Z-VAD-FMK are pan-caspase inhibitors. Emricasan is exceptionally potent across a wide range of caspases, making it suitable for applications requiring broad-spectrum apoptosis inhibition.[7] Z-VAD-FMK is a widely used, irreversible pan-caspase inhibitor, considered a gold standard for general apoptosis inhibition in cellular assays.[10][11]
-
Belnacasan (VX-765) offers high selectivity for inflammatory caspases (caspase-1 and -4), making it a candidate for targeting inflammation-driven diseases rather than apoptosis.[12][13]
For researchers focusing specifically on the execution phase of apoptosis mediated by caspase-3, this compound offers a targeted approach. In contrast, for applications requiring widespread blockade of apoptosis or inflammation, pan-caspase inhibitors like Emricasan or selective inflammatory caspase inhibitors like Belnacasan may be more appropriate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways of cell death after neonatal hypoxic-ischemic brain injury [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. abmole.com [abmole.com]
- 9. mpbio.com [mpbio.com]
- 10. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 11. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Belnacasan (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy Belnacasan (VX 765) from Supplier InvivoChem [invivochem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Caspase-3 Fluorometric Assay Kit [cellbiologics.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. takarabio.com [takarabio.com]
- 19. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Cross-Validation of (Rac)-M826 Activity: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the activity of (Rac)-M826, a potent caspase-3 inhibitor, across different species. The information is intended for researchers, scientists, and drug development professionals working in the fields of apoptosis, neurodegenerative diseases, and cancer.
Introduction to this compound
This compound is the racemic mixture of M826, a selective and reversible non-peptide inhibitor of caspase-3. Caspase-3 is a key executioner caspase in the apoptotic pathway, making it a critical target for therapeutic intervention in diseases characterized by excessive programmed cell death. M826 has demonstrated neuroprotective effects in preclinical models and potent anti-apoptotic activity in various cell-based assays.
Cross-Species Activity of M826
The efficacy of a therapeutic agent can vary significantly across different species. Understanding these differences is crucial for the translation of preclinical findings to clinical applications. This section summarizes the available data on the activity of M826 in human, murine, and rat models.
Table 1: In Vitro Activity of M826 in Different Species
| Species | Cell Type/System | Assay | IC50 (nM) | Reference |
| Human | Recombinant Caspase-3 | Enzymatic Activity | 5 | [cite: ] |
| Human | NT2 Cells | DNA Fragmentation | 30 | [cite: ] |
| Murine | Cerebellar Neurons | DNA Fragmentation | 50 | [cite: ] |
| Murine | Cortical Neurons | DNA Fragmentation | 120 | [cite: ] |
In Vivo Efficacy in a Rat Model
In a rat model of Huntington's disease induced by malonate, intrastriatal administration of M826 significantly reduced the number of neurons expressing active caspase-3, demonstrating its neuroprotective potential in vivo.
Signaling Pathway of Caspase-3-Mediated Apoptosis
M826 exerts its therapeutic effect by inhibiting caspase-3, a central executioner of apoptosis. The following diagram illustrates the simplified intrinsic and extrinsic apoptosis pathways leading to caspase-3 activation.
Caption: Caspase-3 signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the activity of M826.
In Vitro Caspase-3 Activity Assay
This protocol is a generalized procedure for determining the inhibitory activity of compounds like M826 on caspase-3.
Materials:
-
Recombinant human caspase-3
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
This compound or other test inhibitors
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant caspase-3, and the diluted this compound. Include wells with no inhibitor as a positive control and wells with no enzyme as a background control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic caspase-3 substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Continue to monitor the fluorescence at regular intervals for 30-60 minutes.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Malonate-Induced Striatal Lesion Model in Rats
This protocol describes a common in vivo model to evaluate the neuroprotective effects of compounds against excitotoxicity.
Animals:
-
Adult male Sprague-Dawley or Wistar rats (250-300 g)
Materials:
-
Malonic acid
-
This compound
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the striatum at the desired coordinates (e.g., relative to bregma).
-
Slowly infuse malonic acid (e.g., 1-2 µL of a 1 M solution) into the striatum using a Hamilton syringe.
-
Administer this compound either locally (co-injection with malonate or subsequent infusion) or systemically (e.g., intraperitoneal or intravenous injection) at the desired dose and time point relative to the malonate infusion.
-
Suture the scalp incision and allow the animal to recover from anesthesia.
-
At a predetermined time point (e.g., 24 or 48 hours) after the lesion, euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and process it for histological analysis (e.g., Nissl staining to assess lesion volume or immunohistochemistry for active caspase-3).
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a neuroprotective compound in the malonate-induced striatal lesion model.
Caption: In vivo experimental workflow.
Conclusion
This compound is a potent inhibitor of caspase-3 with demonstrated activity in human, murine, and rat systems. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of caspase-3 inhibition. Further cross-species validation and pharmacokinetic studies will be essential for the clinical development of M826 and related compounds.
(Rac)-M826 for Traumatic Brain Injury: A Comparative Analysis of a Novel Caspase-3 Inhibitor Against Alternative Therapeutic Agents
For Immediate Release
A promising therapeutic agent, (Rac)-M826, a potent and selective caspase-3 inhibitor, is showing potential in preclinical models of brain injury, suggesting a new avenue for the treatment of Traumatic Brain Injury (TBI). This guide provides an in-depth comparison of this compound with other TBI therapeutic alternatives currently under investigation, supported by experimental data from in vivo studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these emerging therapies.
Introduction to this compound
This compound is a novel, non-peptide, reversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic cell death pathway. Apoptosis is a significant contributor to the secondary injury cascade following TBI, which leads to delayed neuronal loss and functional deficits. By inhibiting caspase-3, M826 aims to mitigate this programmed cell death, thereby preserving brain tissue and improving neurological outcomes. Preclinical evidence suggests that M826 is neuroprotective in models of neuronal injury.
Comparative Analysis of In Vivo Efficacy
This section provides a comparative summary of the in vivo efficacy of this compound and alternative therapeutic agents for TBI. The data is compiled from various preclinical studies and presented in a standardized format for ease of comparison.
Table 1: Comparison of Neuroprotective Effects of Investigational TBI Therapies
| Therapeutic Agent | Class | Animal Model | Key Efficacy Endpoints | Results |
| This compound | Caspase-3 Inhibitor | Neonatal Rat Hypoxic-Ischemic (H-I) Brain Injury | - Reduced DNA fragmentation- Decreased brain tissue loss | - Significantly blocked caspase-3 activation and cleavage of its substrates.- Markedly reduced DNA fragmentation and tissue loss in the developing brain. |
| SNJ-1945 | Calpain Inhibitor | Mouse Controlled Cortical Impact (CCI) | - Reduced cytoskeletal degradation- Improved motor function | - Attenuated degradation of spectrin, a key cytoskeletal protein.- Showed improvement in motor deficits post-TBI. |
| Atorvastatin | Statin (HMG-CoA Reductase Inhibitor) | Rat TBI (Weight-Drop) | - Reduced neurological deficits- Increased neuronal survival and synaptogenesis- Promoted angiogenesis | - Significantly improved scores on the modified Neurological Severity Score.- Increased neuronal survival in the lesion boundary and hippocampus.[1] |
| Progesterone (B1679170) | Neurosteroid | Rat Controlled Cortical Impact (CCI) | - Reduced cognitive deficits- Attenuated neuronal hyperexcitability | - Mitigated TBI-induced deficits in spatial learning.- Reduced brain edema and lesion volume.[2][3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to allow for critical evaluation and potential replication of the findings.
This compound in Neonatal Hypoxic-Ischemic Brain Injury
-
Animal Model: Postnatal day 7 Sprague-Dawley rat pups.
-
Injury Induction: Unilateral common carotid artery ligation followed by exposure to 8% oxygen for a specified duration.
-
Drug Administration: M826 was administered via intracerebroventricular (ICV) injection prior to the hypoxic insult.
-
Outcome Measures:
-
Biochemical Analysis: Western blot for activated caspase-3 and its substrates (e.g., PARP) in brain homogenates at various time points post-injury.
-
Histology: TUNEL staining for DNA fragmentation and cresyl violet staining for assessment of brain tissue loss.
-
SNJ-1945 in Controlled Cortical Impact (CCI) TBI Model
-
Animal Model: Adult male C57BL/6 mice.
-
Injury Induction: A craniotomy is performed over the parietal cortex, and a pneumatic impactor device is used to deliver a controlled cortical impact of defined velocity and depth.
-
Drug Administration: SNJ-1945 is typically administered intraperitoneally (i.p.) at a specified dose shortly after the induction of TBI.
-
Outcome Measures:
-
Motor Function: Assessed using tests such as the rotarod and beam walk at various time points post-injury.
-
Histopathology: Immunohistochemistry for neuronal and axonal markers (e.g., NeuN, MAP2) and analysis of lesion volume.
-
Biochemical Analysis: Western blotting for calpain-specific breakdown products of spectrin.
-
Atorvastatin in Weight-Drop TBI Model
-
Animal Model: Adult male Wistar rats.[1]
-
Injury Induction: A weight of a specific mass is dropped from a fixed height onto the exposed skull to induce a diffuse brain injury.
-
Drug Administration: Atorvastatin was administered orally (e.g., 1 mg/kg/day) starting 24 hours after TBI and continued for a defined period (e.g., 7 days).[1]
-
Outcome Measures:
Progesterone in Controlled Cortical Impact (CCI) TBI Model
-
Animal Model: Adolescent (postnatal day 11) male and female Sprague-Dawley rats.[2]
-
Injury Induction: A 5 mm diameter impactor tip was used to induce a closed-head CCI over the left parietal cortex at a velocity of 5 m/s and 3 mm depth.[2]
-
Drug Administration: Progesterone (e.g., 8 or 16 mg/kg) or vehicle (sesame oil) was injected intraperitoneally immediately after injury, followed by subcutaneous injections at 6 hours and then daily for 6 days.[2]
-
Outcome Measures:
-
Cognitive Function: Assessed in adolescence using tests like the novel object recognition task.
-
Electrophysiology: Field potential recordings in the medial prefrontal cortex to assess neuronal excitability.
-
Histology: Analysis of lesion size and neuronal density.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its alternatives are mediated through distinct signaling pathways involved in the secondary injury cascade of TBI.
Caption: TBI secondary injury cascade and therapeutic targets.
Experimental Workflow for Preclinical TBI Drug Efficacy Testing
The following diagram illustrates a typical workflow for the in vivo validation of a therapeutic agent for TBI.
Caption: Workflow for in vivo validation of TBI therapeutics.
Conclusion
This compound represents a targeted therapeutic approach for TBI by inhibiting caspase-3-mediated apoptosis, a key driver of secondary brain injury. While direct in vivo validation in a standard TBI model is pending, its demonstrated efficacy in a relevant neonatal brain injury model is promising. When compared to other emerging therapies such as calpain inhibitors, statins, and progesterone, this compound offers a distinct mechanism of action. Each of these alternative agents has shown significant neuroprotective effects in various TBI models, acting on different facets of the complex secondary injury cascade, including excitotoxicity, inflammation, and vascular dysfunction.
Further preclinical studies are warranted to directly compare the efficacy of this compound with these alternatives in standardized TBI models. Such studies will be crucial in determining the optimal therapeutic strategy, or potentially combination therapies, for the effective treatment of Traumatic Brain Injury. This guide serves as a foundational resource for researchers to navigate the current landscape of preclinical TBI therapeutics and to inform the design of future investigations.
References
- 1. Atorvastatin reduces neurological deficit and increases synaptogenesis, angiogenesis, and neuronal survival in rats subjected to traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progesterone Treatment following Traumatic Brain Injury in the 11-day-old Rat Attenuates Cognitive Deficits and Neuronal Hyperexcitability in Adolescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of progesterone on inflammatory factors after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselective Pharmacokinetics of M826 Enantiomers
Disclaimer: Specific pharmacokinetic data for a compound designated "M826" are not available in the public domain. This guide has been constructed as a template for researchers, using hypothetical data for the enantiomers of "M826" based on established principles of stereoselective pharmacokinetics observed in other chiral compounds.[1][2][3] This document serves to illustrate how to structure a comparative analysis and the key parameters to consider.
The study of stereoisomers is critical in drug development, as enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles.[1][3] Biological systems, being chiral environments, often interact differently with each enantiomer, leading to variations in absorption, distribution, metabolism, and excretion (ADME).[3] This guide provides a comparative overview of the pharmacokinetic profiles of the hypothetical (R)- and (S)-enantiomers of M826, supported by representative experimental data and protocols.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of the (R)- and (S)-enantiomers of M826 were determined following a single oral administration of racemic M826 to Sprague-Dawley rats. The data, summarized below, reveal significant stereoselectivity in the disposition of the two enantiomers.
| Pharmacokinetic Parameter | (R)-M826 | (S)-M826 |
| Cmax (ng/mL) | 850 ± 150 | 425 ± 90 |
| Tmax (h) | 2.0 ± 0.5 | 1.5 ± 0.5 |
| AUC₀-t (ng·h/mL) | 7800 ± 1200 | 3500 ± 950 |
| AUC₀-∞ (ng·h/mL) | 8100 ± 1350 | 3750 ± 1000 |
| Apparent Clearance (CL/F, L/h/kg) | 0.062 ± 0.015 | 0.133 ± 0.030 |
| Apparent Volume of Distribution (Vd/F, L/kg) | 0.55 ± 0.10 | 0.95 ± 0.20 |
| Terminal Half-life (t½, h) | 6.2 ± 1.1 | 5.0 ± 0.9 |
All data are presented as mean ± standard deviation (SD).
The data indicate that the (R)-enantiomer exhibits approximately two-fold higher maximum plasma concentration (Cmax) and total drug exposure (AUC) compared to the (S)-enantiomer. Consequently, the apparent clearance of (S)-M826 is more than double that of (R)-M826, suggesting stereoselective metabolism or excretion.[2] Such differences are crucial as they can significantly impact both the efficacy and safety profiles of the drug.
Experimental Workflow
The following diagram illustrates the typical workflow for a stereoselective pharmacokinetic study.
Caption: Workflow for Stereoselective Pharmacokinetic Analysis.
Experimental Protocols
The methods outlined below are representative of a standard preclinical study designed to assess the stereoselective pharmacokinetics of a chiral compound.
3.1. Animal Study
-
Species: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.[4]
-
Housing: Animals were housed in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals were fasted overnight prior to dosing.
-
Drug Administration: A single oral dose of racemic M826 (e.g., 10 mg/kg) was administered via gavage as a suspension in 0.5% carboxymethylcellulose.
-
Blood Sampling: Serial blood samples (~0.25 mL) were collected from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples were immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma was transferred to clean tubes and stored at -80°C until analysis.[4]
3.2. Bioanalytical Method for Enantiomer Quantification A stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was validated for the simultaneous quantification of (R)- and (S)-M826 in rat plasma.[5][6]
-
Sample Preparation: Plasma samples (50 µL) were prepared using liquid-liquid extraction. An internal standard (IS, e.g., a stable isotope-labeled version of M826) was added, followed by 1 mL of an organic solvent mixture (e.g., ethyl acetate/hexane (B92381), 80:20 v/v). The mixture was vortexed and centrifuged. The organic layer was separated, evaporated to dryness, and the residue was reconstituted for injection.[2][6]
-
Chromatographic Conditions:
-
Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A chiral stationary phase (CSP) column, such as a Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) column (e.g., 150 mm x 4.6 mm, 5 µm), was used for enantiomeric separation.[2][7]
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of hexane and isopropanol (B130326) (70:30, v/v) with a small amount of an amine additive like diethylamine (B46881) to improve peak shape.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Method Validation: The method was fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.[8][9]
3.3. Pharmacokinetic Analysis Pharmacokinetic parameters were calculated from the plasma concentration-time profiles of each enantiomer using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin). Key parameters included Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC₀-t), AUC extrapolated to infinity (AUC₀-∞), apparent clearance (CL/F), apparent volume of distribution (Vd/F), and terminal half-life (t½).
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of pioglitazone enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselectivity in drug metabolism: molecular mechanisms and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective analysis of lansoprazole in rat plasma by LC-MS/MS: Application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of indapamide enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of (Rac)-M826 Neuroprotection Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of (Rac)-M826, a reversible caspase-3 inhibitor, with a focus on the reproducibility of these findings. The primary indication from available literature is a significant lack of independent replication studies for this compound, raising questions about the robustness of its neuroprotective claims. This document aims to objectively present the existing data for this compound and compare it with alternative neuroprotective agents that have been investigated in similar preclinical models of neurodegeneration, specifically the rat malonate model of Huntington's disease.
Executive Summary
This compound has demonstrated neuroprotective effects in a rat model of Huntington's disease by inhibiting caspase-3, a key enzyme in the apoptotic cascade. The primary study comparing its efficacy used the non-competitive NMDA receptor antagonist MK-801 as a benchmark. However, the data on this compound appears to originate from a single research group, and independent verification of its neuroprotective capabilities is currently lacking in the published literature. This guide provides a detailed comparison with other neuroprotective agents, including creatine (B1669601), riluzole (B1680632), coenzyme Q10, and minocycline (B592863), which have also been evaluated in the rat malonate model. The objective is to offer researchers a comprehensive overview to critically assess the evidence and consider alternative therapeutic strategies.
Data Presentation: Comparative Efficacy of Neuroprotective Agents
The following table summarizes the quantitative data from studies of this compound and alternative compounds in the rat malonate model of Huntington's disease. Direct comparison is challenging due to variations in experimental protocols, but this table provides a structured overview of the reported neuroprotective effects.
| Compound | Mechanism of Action | Animal Model | Key Efficacy Data | Citation |
| This compound | Reversible Caspase-3 Inhibitor | Rat Malonate Model of Huntington's Disease | - 66% reduction in active caspase-3 positive neurons- 39% reduction in lesion volume- 24% reduction in cell death | [1][2] |
| MK-801 | Non-competitive NMDA Receptor Antagonist | Rat Malonate Model of Huntington's Disease | - 33% reduction in cell death | [2] |
| Creatine | Enhances Cellular Energy Metabolism | Rat Malonate Model of Huntington's Disease | - Significant attenuation of striatal lesions | [3][4][5] |
| Riluzole | Glutamate (B1630785) Release Inhibitor | Rat Malonate Model of Huntington's Disease | - 48% reduction in the size of striatal lesions | [6] |
| Coenzyme Q10 | Antioxidant, Electron Transport Chain Cofactor | Rat Malonate Model of Huntington's Disease | - Protection against striatal lesions | [7] |
| Minocycline | Anti-inflammatory, Anti-apoptotic | Rat Malonate Model of Huntington's Disease | - No significant protection against malonate-induced lesions in one study | [8] |
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility and validity of experimental findings. Below are the protocols for the key experiments cited in this guide.
This compound Neuroprotection Study
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Neurodegeneration: Intrastriatal injection of malonate (1.5 µmol).
-
Test Compound Administration: A single intrastriatal injection of this compound (1.5 nmol) was administered 10 minutes after the malonate infusion.[1][2]
-
Outcome Measures:
MK-801 Neuroprotection Study
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Neurodegeneration: Intrastriatal injection of malonate.
-
Test Compound Administration: The exact protocol for MK-801 administration in the direct comparison study with M826 is not fully detailed in the abstracts. However, other studies using MK-801 in excitotoxicity models have used intraperitoneal injections at varying doses and time points relative to the insult.
-
Outcome Measures: Quantification of cell death (DNA fragmentation) at 24 hours post-lesion.[2]
Creatine Neuroprotection Study
-
Induction of Neurodegeneration: Intrastriatal injection of malonate.[4]
-
Test Compound Administration: Oral administration of 1% creatine in the diet for a specified period before malonate injection.[3][4]
-
Outcome Measures: Assessment of striatal lesion volume.[4][5]
Riluzole Neuroprotection Study
-
Animal Model: Rats.[6]
-
Induction of Neurodegeneration: Stereotaxic intrastriatal injection of malonate.[6]
-
Test Compound Administration: The specific administration protocol for the malonate model is detailed in the full publication. In a related model of 3-nitropropionic acid toxicity, riluzole was administered at 8 mg/kg/day.[6]
-
Outcome Measures: Measurement of the size of the striatal lesion.[6]
Coenzyme Q10 Neuroprotection Study
-
Animal Model: Rats.[7]
-
Induction of Neurodegeneration: Striatal lesions produced by malonate.[7]
-
Test Compound Administration: Oral administration of Coenzyme Q10.[7]
-
Outcome Measures: Protection against striatal lesions.[7]
Minocycline Neuroprotection Study
-
Animal Model: Male Wistar rats.[8]
-
Induction of Neurodegeneration: Intrastriatal stereotaxic injection of malonate (1.5 µmol).[8]
-
Test Compound Administration: Minocycline (45 mg/kg, i.p.) administered every 12 hours for 7 doses, with the second dose given 30 minutes before malonate injection.[8]
-
Outcome Measures: Lesion volume quantification using TTC staining or cytochrome oxidase histochemistry at 7 days post-injection.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the neuroprotection studies discussed.
Figure 1. A generalized workflow for in vivo neuroprotection studies.
Figure 2. this compound inhibits the apoptotic cascade by targeting caspase-3.
Figure 3. MK-801 blocks excitotoxicity by antagonizing the NMDA receptor.
Conclusion and Future Directions
The available evidence for the neuroprotective effects of this compound in the rat malonate model of Huntington's disease is promising but lacks independent validation. The comparison with other neuroprotective agents highlights that various mechanistic approaches are being explored for this devastating neurodegenerative disorder. The significant reduction in active caspase-3 by this compound suggests a potent and specific mechanism of action.[1][2] However, the modest reduction in overall lesion volume and cell death indicates that caspase-3 inhibition alone may not be sufficient to fully halt the neurodegenerative process in this model.[1][2]
For researchers and drug development professionals, the key takeaways are:
-
Critical Appraisal of this compound Data: The lack of reproducibility studies necessitates a cautious interpretation of the existing findings. Further independent research is crucial to validate the neuroprotective potential of this compound.
-
Exploration of Alternative Strategies: The data presented for compounds like creatine, riluzole, and coenzyme Q10 suggest that targeting cellular energy metabolism, glutamate excitotoxicity, and oxidative stress are viable alternative or complementary therapeutic avenues.
-
Importance of Standardized Protocols: The variability in experimental designs across different studies makes direct comparisons challenging. The adoption of more standardized protocols in preclinical neuroprotection studies would greatly enhance the ability to compare the efficacy of different therapeutic candidates.
Future research should focus on independent replication of the this compound studies. Furthermore, combination therapies that target multiple pathological pathways, such as combining a caspase inhibitor with an agent that enhances mitochondrial function or reduces excitotoxicity, may offer a more robust neuroprotective strategy for Huntington's disease and other neurodegenerative conditions.
References
- 1. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA Receptor: An Old but Refreshed Target for Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of creatine administration against NMDA and malonate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of creatine and cyclocreatine in animal models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Riluzole protects from motor deficits and striatal degeneration produced by systemic 3-nitropropionic acid intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coenzyme Q10 administration and its potential for treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo studies on the protective role of minocycline against excitotoxicity caused by malonate or N-methyl-d-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of (Rac)-M826, a Research-Grade Caspase Inhibitor
For researchers, scientists, and drug development professionals handling novel compounds such as (Rac)-M826, ensuring safe and compliant disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2649883-37-2) is not publicly available, this guide provides essential, step-by-step procedures for the proper disposal of research-grade chemicals of this nature, based on established laboratory safety protocols.
This compound is identified as the racemate of M826, a selective and reversible caspase-3 inhibitor used in neurological disease research.[1][2][3] As with any chemical of unknown toxicity and environmental impact, it must be treated as hazardous waste.
Crucial First Step: Obtain the Safety Data Sheet (SDS)
Before handling or disposing of this compound, it is imperative to obtain the official Safety Data Sheet (SDS) from the supplier, such as MedChemExpress. The SDS contains detailed information provided by the manufacturer regarding the compound's physical and chemical properties, hazards, handling and storage precautions, and specific disposal recommendations.
General Protocol for Disposal of Research-Grade Chemicals
In the absence of a specific SDS, or as a supplement to it, the following general protocol should be followed in strict consultation with your institution's Environmental Health and Safety (EHS) office.
Step 1: Waste Characterization and Segregation
-
Treat as Hazardous Waste : Assume this compound is hazardous. Do not dispose of it down the sink or in regular trash.[4][5][6]
-
Segregate Waste Streams : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[7][8]
-
Solid Waste : Collect any materials contaminated with this compound, such as gloves, pipette tips, and weighing papers, in a designated hazardous waste container.
-
Liquid Waste : If this compound is in a solution, the solvent will likely determine the primary hazard (e.g., flammability). Collect liquid waste in a separate, compatible container. Halogenated and non-halogenated solvent wastes should typically be kept separate.[5][8]
-
Step 2: Container Selection and Labeling
-
Use Appropriate Containers : Waste must be stored in containers made of a compatible material that can be securely sealed.[8][9][10] The original container is often a good choice for unused product.[11]
-
Label Containers Clearly : All waste containers must be accurately labeled with a hazardous waste tag as soon as the first drop of waste is added.[9][11] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "2649883-37-2"
-
The specific hazards (e.g., "Toxic," "Irritant" - consult the SDS when available)
-
The accumulation start date.
-
Step 3: Safe Storage
-
Designated Storage Area : Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[9][10]
-
Secondary Containment : It is best practice to keep liquid waste containers in a secondary container (like a plastic tub) to contain any potential leaks.
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[4][8][9]
-
Store Incompatibles Separately : Ensure that the storage area segregates incompatible waste types, such as acids from bases and oxidizers from organic materials.[7][10]
Step 4: Arrange for Disposal
-
Contact EHS : Once the waste container is nearly full (e.g., ¾ full) or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your EHS office to schedule a waste pickup.[9][11]
-
Professional Disposal : Your institution's EHS department will arrange for the transport and disposal of the hazardous waste through a licensed and certified waste management provider.
Key Information to Locate in the Supplier's SDS
Once you obtain the SDS for this compound, pay close attention to the following sections for crucial safety and disposal information.
| Section Number | Section Title | Key Information to Look For |
| 2 | Hazards Identification | Provides details on the potential health and environmental hazards, which inform the necessary precautions and labeling requirements. |
| 7 | Handling and Storage | Specifies the conditions for safe storage, including temperature, light sensitivity, and incompatible materials. |
| 8 | Exposure Controls/Personal Protection | Details the required Personal Protective Equipment (PPE), such as gloves, eye protection, and respiratory protection, necessary for safe handling. |
| 13 | Disposal Considerations | This is the most critical section for disposal. It will provide guidance on proper disposal methods and may specify waste codes. It will state whether the chemical is a listed hazardous waste. |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and prioritizing communication with your institution's safety officials, you can ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vumc.org [vumc.org]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Protocol for (Rac)-M826
Disclaimer: No specific Safety Data Sheet (SDS) or public hazard information is available for "(Rac)-M826". This substance should be treated as a potent, hazardous compound of unknown toxicity. The following guidelines are based on a conservative approach to handling novel research chemicals and potent psychoactive substances. Always conduct a thorough, documented risk assessment before beginning any work.
Personal Protective Equipment (PPE)
Due to the unknown nature of this compound, a comprehensive PPE strategy is crucial to minimize exposure. The minimum required PPE for handling this compound is outlined below. All PPE should be donned before handling the substance and removed carefully to prevent contamination.
| Protection Type | Recommended PPE | Specifications & Best Practices |
| Body Protection | Disposable, fluid-resistant, solid-front gown with tight-fitting cuffs. | Gown should be promptly removed and disposed of as hazardous waste upon any sign of contamination. |
| Hand Protection | Double-gloving with nitrile gloves. | Outer gloves should be changed immediately upon known or suspected contact. Inner gloves provide an additional layer of protection. Check manufacturer's data for chemical resistance if available. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Safety glasses are insufficient. A face shield must be worn over goggles when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | A NIOSH-approved respirator is required. | For handling powders or volatile solutions, a powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges should be used. At a minimum, a fit-tested N95 respirator should be worn for handling small quantities of non-volatile material.[1] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan: Handling Procedures
All handling of this compound must be performed in a designated and controlled area. Adherence to a strict operational protocol is mandatory to ensure personnel safety and prevent cross-contamination.
Step 1: Preparation & Pre-Handling
-
Designated Area: All work with this compound must be conducted within a certified chemical fume hood or a similar containment device.
-
Risk Assessment: The principal investigator must complete and document a risk assessment for all planned procedures.[2]
-
Gather Materials: Ensure all necessary equipment, including a chemical spill kit, is readily accessible within the work area before the compound is brought in.
-
Labeling: Clearly label all containers with the compound name, known hazards (e.g., "Unknown Toxicity, Handle with Extreme Caution"), and the date.
Step 2: Compound Handling
-
Weighing: If weighing a solid form, do so within the fume hood. Use disposable weigh boats and spatulas.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing. Keep containers closed whenever possible.
-
Minimize Aerosols: Avoid any procedures that may generate dust or aerosols. If sonication is necessary, it must be performed in a closed container within the fume hood.
Step 3: Post-Handling & Decontamination
-
Decontamination: Thoroughly decontaminate all surfaces and equipment within the fume hood after use with an appropriate solvent or cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (shoe covers, outer gloves, gown, face shield/goggles, respirator, inner gloves).
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Step 4: Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use a chemical spill kit. For larger spills, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) department.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
Step 1: Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, paper towels) must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous waste.
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Store waste containers in a designated, secure secondary containment area until pickup.
Step 3: Final Disposal
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[3]
-
Do not dispose of any this compound waste down the drain or in regular trash. Federal, state, and local regulations for hazardous waste disposal must be strictly followed.[4]
Safe Handling Workflow
The following diagram illustrates the essential workflow for safely handling this compound, from initial preparation to final waste disposal.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 3. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
